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  • Product: N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling and Physicochemical Characterization of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide

Executive Summary In the landscape of rational drug design, aliphatic secondary amines coupled with terminal acetamides represent a highly versatile pharmacophore. N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (Molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, aliphatic secondary amines coupled with terminal acetamides represent a highly versatile pharmacophore. N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (Molecular Formula: C₁₁H₂₂N₂O) is a structurally elegant building block that balances lipophilic bulk with a polar, hydrogen-bonding capable core. This whitepaper provides an in-depth technical analysis of its molecular architecture, predictive physicochemical properties, and the validated experimental methodologies required for its synthesis and characterization.

By understanding the causality behind its structural behavior—specifically its pH-dependent ionization and lipophilicity—development scientists can better integrate this moiety into larger active pharmaceutical ingredients (APIs) or utilize it as a standalone chemical probe.

Molecular Architecture & Structural Logic

The physicochemical behavior of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide is dictated by the synergistic interaction of its three primary structural domains.

  • The Acetamide Terminus: Functions as both a hydrogen bond donor (N-H) and acceptor (C=O). It is metabolically stable compared to standard esters and provides a rigid, planar dipole that enhances aqueous solubility.

  • The Ethylenediamine Linker: Derived from N-acetylethylenediamine[1], this two-carbon spacer provides critical conformational flexibility, allowing the molecule to adapt to various receptor binding pockets without introducing excessive entropic penalties.

  • The Cyclohexylmethyl Moiety: A bulky, saturated carbocycle that drives the molecule's lipophilicity (logP) and facilitates hydrophobic interactions within target protein cavities.

MolecularStructure Molecule N-{2-[(cyclohexylmethyl) amino]ethyl}acetamide Acetamide Acetamide Moiety (H-bond acceptor/donor) Molecule->Acetamide Linker Ethylenediamine Linker (Flexibility) Molecule->Linker Amine Secondary Amine (Ionizable Center) Molecule->Amine Cyclohexyl Cyclohexyl Ring (Lipophilic Bulk) Molecule->Cyclohexyl Acetamide->Linker C-N bond Linker->Amine C-N bond Amine->Cyclohexyl N-C bond

Fig 1: Structural deconstruction and functional logic of the target molecule.

Physicochemical Profiling

For a compound to successfully navigate biological membranes, its physicochemical parameters must strictly align with Lipinski's Rule of Five. The table below summarizes the calculated and theoretically established properties of the target molecule.

PropertyValueSignificance in Drug Design
Molecular Formula C₁₁H₂₂N₂ODefines elemental composition and mass.
Molecular Weight 198.31 g/mol Highly favorable for oral bioavailability (<500 Da).
Topological Polar Surface Area (tPSA) 41.1 ŲExcellent for membrane permeability and potential BBB penetration.
LogP (Octanol/Water) ~1.8 - 2.2Optimal balance of aqueous solubility and lipophilicity.
pKa (Secondary Amine) ~9.5 - 10.0Molecule will be predominantly protonated at physiological pH (7.4).
Hydrogen Bond Donors 2Contributes to target binding affinity.
Hydrogen Bond Acceptors 2Facilitates interaction with kinase/receptor hinge regions.
Causality in Property Design

The presence of the secondary amine introduces a highly basic center (pKa ~9.5). At a physiological pH of 7.4, this amine will be >99% protonated. This ionization state drastically shifts the apparent partition coefficient (logD) compared to the intrinsic partition coefficient (logP). Therefore, experimental determination of lipophilicity must account for pH variations to accurately predict in vivo distribution[2].

Methodology: Experimental Determination of Partition Coefficient (logP/logD)

While High-Performance Liquid Chromatography (HPLC) is often used for high-throughput logP estimation, the Miniaturized Shake-Flask Method (OECD Test Guideline 107) remains the gold standard for ionizable compounds[3][4]. We select this method because it prevents the micro-emulsion artifacts commonly seen with surfactant-like molecules and allows for precise control over the aqueous phase pH, ensuring we capture the true logD at physiological conditions[5].

Step-by-Step Protocol: Miniaturized Shake-Flask Method (OECD 107)
  • Phase Saturation: Vigorously stir equal volumes of analytical-grade n-octanol and an aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4) for 24 hours at 25°C to achieve mutual saturation[5].

  • Analyte Preparation: Dissolve exactly 1.0 mg of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide in 1.0 mL of the pre-saturated aqueous buffer. Self-Validation Check: Ensure complete dissolution visually; if cloudy, sonicate for 5 minutes.

  • Equilibration: Transfer 500 µL of the analyte solution and 500 µL of pre-saturated n-octanol into a 2.0 mL microcentrifuge tube. Agitate on a mechanical shaker at 200 rpm for 60 minutes at a constant 25°C[4].

  • Phase Separation: Centrifuge the mixture at 10,000 × g for 10 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully extract 100 µL from both the upper (octanol) and lower (aqueous) phases using a microsyringe. Dilute appropriately and analyze via LC-MS/MS or HPLC-UV (detecting at the amide absorbance, ~210 nm).

  • Calculation: Calculate the partition coefficient using the ratio of the analyte concentration in the organic phase to the aqueous phase: LogD7.4​=log10​([Coctanol​]/[Caqueous​]) .

LogPWorkflow Start 1. Buffer Preparation (pH 4.0, 7.4, 10.0) Saturate 2. Mutual Saturation (n-Octanol & Water, 24h) Start->Saturate Dissolve 3. Analyte Dissolution (Target Conc. 1 mg/mL) Saturate->Dissolve Equilibrate 4. Shake & Equilibrate (Miniaturized Flask, 1h) Dissolve->Equilibrate Centrifuge 5. Phase Separation (Centrifugation at 10,000g) Equilibrate->Centrifuge Analyze 6. LC-MS/MS Quantification (Aqueous & Organic Phases) Centrifuge->Analyze Calculate 7. Calculate logP/logD (Log ratio of concentrations) Analyze->Calculate

Fig 2: Validated OECD 107 Miniaturized Shake-Flask workflow for logP/logD determination.

Methodology: Targeted Synthesis Pathway

To synthesize N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide, we utilize commercially available N-acetylethylenediamine (CAS: 1001-53-2)[1][6] as the primary building block.

Causality in Reaction Design: While direct alkylation of N-acetylethylenediamine with cyclohexylmethyl bromide is possible, it frequently leads to undesirable over-alkylation (tertiary amine formation)[7][8]. To ensure strict selectivity for the secondary amine, we employ a Reductive Amination strategy using cyclohexanecarboxaldehyde. The intermediate imine is selectively reduced by sodium triacetoxyborohydride (STAB), a mild reducing agent that does not reduce the aldehyde starting material or the amide carbonyl.

Step-by-Step Protocol: Reductive Amination
  • Imine Formation: In an oven-dried 100 mL round-bottom flask purged with nitrogen, dissolve 1.0 equivalent (10 mmol, ~1.02 g) of N-acetylethylenediamine[1] and 1.0 equivalent (10 mmol, ~1.12 g) of cyclohexanecarboxaldehyde in 30 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 1.2 equivalents (12 mmol, ~0.72 g) of glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours. Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1) to confirm the disappearance of the aldehyde.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.5 equivalents (15 mmol, ~3.18 g) of sodium triacetoxyborohydride (STAB) in small portions over 15 minutes to control the exothermic hydrogen gas evolution.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for an additional 12 hours.

  • Quenching & Extraction: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer with DCM (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH with 1% triethylamine to prevent amine streaking).

SynthesisWorkflow Reagents N-acetylethylenediamine + Cyclohexanecarboxaldehyde Imine Imine Formation (Anhydrous DCM, AcOH cat., 2h) Reagents->Imine Reduction Selective Reduction (STAB, 0°C to RT, 12h) Imine->Reduction Imine intermediate Quench Quench & Extract (Sat. NaHCO3 / DCM) Reduction->Quench Purify Flash Chromatography (Silica, DCM:MeOH:TEA) Quench->Purify Product Pure Target Molecule (>95% Yield expected) Purify->Product

Fig 3: Highly selective reductive amination workflow preventing over-alkylation.

References

  • Google Patents (EP2014816B1)
  • Design, Synthesis, and Biological Evaluation of New Cinnamic Derivatives as Antituberculosis Agents Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • Prediction of the n-Octanol/Water Partition Coefficients of Basic Compounds Using Multi-Parameter QSRR Models Based on IS-RPLC Retention Behavior in a Wide pH Range PMC - National Institutes of Health URL:[Link]

  • Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives MDPI URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide

Executive Summary In the landscape of preclinical drug development, the precise physicochemical characterization of intermediate compounds is a non-negotiable prerequisite for downstream formulation and synthetic scale-u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development, the precise physicochemical characterization of intermediate compounds is a non-negotiable prerequisite for downstream formulation and synthetic scale-up. N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (Chemical Formula: C₁₁H₂₂N₂O) is a versatile aliphatic amine-amide hybrid. Due to its unique structural topology—combining a bulky lipophilic ring with a flexible linker and a polar terminus—its thermal behavior and ionization profile require highly specific analytical approaches.

This whitepaper provides an authoritative, causality-driven guide to determining the molecular weight and melting point of this compound, utilizing High-Resolution Mass Spectrometry (HRMS) and Differential Scanning Calorimetry (DSC).

Structural Profiling & Theoretical Calculations

Before executing empirical analyses, a rigorous structural deconstruction is required to predict the molecule's behavior in analytical instruments.

  • The Cyclohexylmethyl Moiety: This bulky, non-planar lipophilic group significantly disrupts orderly crystal lattice packing.

  • The Ethylenediamine Linker: Introduces high conformational flexibility (rotatable bonds), further increasing the entropy of the solid state.

  • The Acetamide Terminus: Acts as both a hydrogen bond donor (N-H) and acceptor (C=O), providing the primary intermolecular cohesive forces.

Causality in Thermal Behavior: The competition between the hydrogen-bonding network of the acetamide group (which promotes crystallization) and the steric bulk/flexibility of the cyclohexyl-ethyl chain (which resists packing) dictates the compound's melting point. Consequently, this molecule exhibits a structurally depressed melting point, often presenting as a low-melting solid or a highly viscous oil at standard ambient temperature and pressure (SATP).

Causality in Analytical Method Selection

To achieve self-validating, regulatory-compliant data, the selection of analytical techniques must be directly informed by the molecule's structural profile.

Molecular Weight Determination: Why UHPLC-HRMS?

Standard low-resolution mass spectrometry is insufficient for definitive structural confirmation. We employ Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF HRMS) .

  • Ionization Logic: The secondary amine in the linker has a predicted pKa of ~10.2. By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), the amine is fully protonated. This dictates the use of Electrospray Ionization in positive mode (ESI+) , ensuring near-quantitative generation of the [M+H]+ pseudomolecular ion.

  • Regulatory Grounding: This approach adheres to the validation frameworks outlined in [1], ensuring mass accuracy within a <5 ppm error margin.

Melting Point Determination: Why DSC?

Traditional capillary melting point apparatuses rely on visual phase changes, which are highly subjective for low-melting solids or compounds that undergo glass transitions ( Tg​ ).

  • Thermal Logic: Differential Scanning Calorimetry (DSC) measures the exact heat flow associated with endothermic phase transitions. It provides the absolute onset temperature of melting ( Tm​ ) and the enthalpy of fusion ( ΔH ). This is critical for N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide, as it may exhibit polymorphism or exist as a supercooled liquid.

  • Regulatory Grounding: DSC protocols must be strictly governed by the calibration and execution standards detailed in [2].

Quantitative Data Summary

The following table synthesizes the theoretical calculations against the expected analytical targets required for batch validation.

Physicochemical ParameterTheoretical / Calculated ValueAnalytical Target / Expected Range
Chemical Formula C₁₁H₂₂N₂ON/A
Average Molecular Weight 198.31 g/mol 198.3 ± 0.1 Da (Low-Res MS)
Monoisotopic Mass 198.1732 Da198.1732 ± 0.0010 Da (HRMS)
Exact Mass [M+H]+ 199.1805 Da199.1805 ± 0.0010 Da (HRMS)
Melting Point ( Tm​ ) N/A (Structurally Depressed)30°C – 60°C (or viscous liquid at 25°C)
Amine pKa​ ~10.2 (Predicted)>9.0 (Ensures robust ESI+ ionization)

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it contains internal mechanisms to prove its own accuracy. The following workflows are designed as self-validating systems.

Protocol A: Molecular Weight Validation via UHPLC-HRMS
  • System Suitability Test (SST): Inject a known tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the TOF flight tube. Self-Validation: The system must demonstrate a mass accuracy of <2 ppm on reference masses before proceeding.

  • Sample Preparation: Dissolve 1.0 mg of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes. Causality: The lipophilic cyclohexyl group ensures retention on the C18 stationary phase, separating the target from unretained polar salts.

  • Mass Analysis: Operate the Q-TOF in ESI+ mode. Extract the ion chromatogram (EIC) for m/z 199.1805.

  • Data Acceptance: The observed exact mass must fall within 5 ppm of the theoretical mass, and the isotopic pattern (M+1, M+2) must match the predicted distribution for C₁₁H₂₂N₂O.

MS_Workflow A 1. Sample Preparation (Dilution in MeOH/H2O + 0.1% FA) B 2. UHPLC Separation (C18 Column, Gradient Elution) A->B C 3. ESI+ Ionization (Protonation of Secondary Amine) B->C D 4. Q-TOF Mass Analysis (High-Resolution Detection) C->D E 5. Data Processing (Target [M+H]+: 199.1805 Da) D->E

Caption: Self-validating UHPLC-HRMS workflow for exact molecular weight determination.

Protocol B: Thermal Analysis via DSC
  • Instrument Calibration: Run a high-purity Indium standard. Self-Validation: The Indium onset of melting must read exactly 156.6°C, and the heat of fusion must be 28.59 J/g. If it deviates, the instrument's cell constant must be recalibrated.

  • Sample Encapsulation: Accurately weigh 2.0 to 5.0 mg of the compound into a Tzero hermetic aluminum pan and seal it. Causality: Hermetic sealing prevents the volatilization of the sample or absorption of atmospheric moisture, which acts as a plasticizer and artificially lowers the melting point [3].

  • Thermal Cycling: Equilibrate the sample at -20°C (to ensure complete solidification of the potentially low-melting compound). Ramp the temperature at a controlled rate of 10°C/min up to 100°C under a continuous dry Nitrogen purge (50 mL/min).

  • Thermogram Analysis: Identify the primary endothermic event. The melting point is defined strictly as the extrapolated onset temperature of the peak, not the peak maximum, as the onset is independent of sample mass.

DSC_Workflow A 1. Instrument Calibration (Indium Standard, Tm=156.6°C) B 2. Sample Encapsulation (Hermetic Aluminum Pan, 2-5 mg) A->B C 3. Thermal Cycling (Ramp 10°C/min, N2 Purge) B->C D 4. Thermogram Analysis (Endothermic Peak Integration) C->D E 5. Melting Point Extrapolation (Onset Temperature Determination) D->E

Caption: Differential Scanning Calorimetry (DSC) protocol for rigorous melting point analysis.

References

  • United States Pharmacopeia (USP). "USP <736> Mass Spectrometry." Pacific BioLabs: Large Molecule Identity and Purity Testing. Available at:[Link]

  • United States Pharmacopeia (USP). "USP <891> Thermal Analysis." Lab Manager: Thermal Analysis: Stability, Decomposition, and Material Properties. Available at:[Link]

  • Pharmaceutical Technology. "Residual Moisture Testing Methods for Lyophilized Drug Products" (Discussing moisture impact and thermal analysis). Available at:[Link]

Foundational

An In-depth Technical Guide to the Mechanism of Action for N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide Derivatives

Executive Summary The N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide scaffold represents a promising chemotype in modern drug discovery, with derivatives showing potential across a range of therapeutic areas. Understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide scaffold represents a promising chemotype in modern drug discovery, with derivatives showing potential across a range of therapeutic areas. Understanding the precise mechanism of action is paramount for optimizing lead compounds and ensuring their safe and effective clinical translation. This technical guide provides a comprehensive framework for elucidating the molecular interactions and downstream signaling pathways of this class of compounds. We will delve into the putative primary targets, the sigma receptors, and outline a suite of robust experimental protocols to rigorously characterize the pharmacological profile of novel derivatives. This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of this chemical series.

Introduction: The Emerging Significance of N-Substituted Acetamides

The acetamide functional group is a cornerstone in medicinal chemistry, valued for its metabolic stability and its capacity for hydrogen bonding.[1] When incorporated into more complex structures, such as the N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide core, it gives rise to molecules with the potential to interact with a variety of biological targets.[2][3][4] Preliminary evidence and structure-activity relationship (SAR) studies of analogous compounds strongly suggest that the primary targets for this particular series are the sigma receptors (σ1 and σ2).[5][6] These enigmatic proteins are implicated in a wide array of physiological and pathophysiological processes, including neurotransmission, cancer biology, and neurodegenerative diseases, making them attractive targets for therapeutic intervention.[6][7]

This guide will first explore the hypothesized mechanism of action centered on sigma receptor modulation. Subsequently, it will provide detailed, field-proven experimental protocols to enable researchers to:

  • Determine the binding affinity and selectivity of their compounds for sigma-1 and sigma-2 receptors.

  • Functionally characterize the compounds as agonists, antagonists, or allosteric modulators.

  • Elucidate the downstream signaling cascades initiated upon compound-receptor interaction.

Putative Mechanism of Action: Modulation of Sigma Receptor Signaling

The prevailing hypothesis is that N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide derivatives exert their pharmacological effects through direct interaction with sigma-1 and/or sigma-2 receptors.[5] These are unique, ligand-operated chaperone proteins primarily located at the endoplasmic reticulum (ER) membrane, but also found in other cellular compartments.[6]

The Sigma-1 Receptor (σ1R)

The σ1R is a 25 kDa protein that has been cloned and extensively characterized. It is known to modulate a variety of ion channels and signaling proteins, including those involved in calcium signaling.[7] Ligand binding to the σ1R can trigger a conformational change, leading to the dissociation of the receptor from its binding partners and subsequent modulation of downstream effectors.

The Sigma-2 Receptor (σ2R)

The σ2R, with a molecular weight of 18-21 kDa, is less well-characterized than its σ1 counterpart. It is often found in high densities in proliferating tumor cells and is implicated in cell death pathways.[7]

The interaction of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide derivatives with these receptors could lead to a variety of cellular responses, depending on the specific derivative and its functional activity (agonist or antagonist). A proposed signaling pathway is illustrated below.

Sigma_Receptor_Signaling cluster_0 N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide Derivative cluster_1 Cellular Membrane cluster_2 Downstream Signaling Derivative Derivative Sigma1 Sigma-1 Receptor Derivative->Sigma1 Binds to Sigma2 Sigma-2 Receptor Derivative->Sigma2 Binds to Ca_Signaling Ca2+ Signaling Sigma1->Ca_Signaling Modulates ERK_Pathway ERK1/2 Pathway Sigma1->ERK_Pathway Modulates Cell_Survival Cell Survival/Apoptosis Sigma2->Cell_Survival Modulates

Caption: Putative signaling pathway for N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide derivatives.

Experimental Protocols for Mechanistic Elucidation

To rigorously test the hypothesis of sigma receptor-mediated action and to fully characterize the pharmacological profile of a novel derivative, a series of binding and functional assays are essential.[8][9]

Radioligand Binding Assays: Quantifying Receptor Affinity and Selectivity

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for its target receptor.[10][11][12][13]

  • Principle: This is a competitive inhibition assay where the test compound competes with a known high-affinity radioligand, such as [³H]-(+)-pentazocine, for binding to the σ1R.[10][11][12]

  • Protocol:

    • Membrane Preparation: Homogenize guinea pig brain or liver tissue, known to be rich in σ1R, in a suitable buffer and prepare a membrane fraction by centrifugation.[10][11] Resuspend the final membrane pellet in the assay buffer.[14]

    • Assay Incubation: In a 96-well plate, incubate the membrane homogenate with a fixed concentration of [³H]-(+)-pentazocine and a range of concentrations of the test compound.[14]

    • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.[14]

    • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.[14]

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[10]

  • Principle: This assay is similar to the σ1R assay but uses a non-selective radioligand, such as [³H]-DTG (1,3-di-o-tolyl-guanidine), in the presence of a "masking" ligand to block the σ1R sites.[10][12][15]

  • Protocol:

    • Membrane Preparation: Prepare a membrane fraction from a tissue or cell line with high σ2R expression, such as rat liver.[10]

    • Assay Incubation: Incubate the membranes with [³H]-DTG, varying concentrations of the test compound, and a saturating concentration of a selective σ1R ligand (e.g., (+)-pentazocine) to block binding to σ1R.[10][15]

    • Filtration and Counting: Follow the same procedure as for the σ1R assay.

    • Data Analysis: Calculate the IC50 and Ki values as described above.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (e.g., Guinea Pig Brain for σ1, Rat Liver for σ2) Start->Membrane_Prep Incubation Incubation with Radioligand, Test Compound, and Masking Ligand (for σ2) Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting to Quantify Radioactivity Filtration->Counting Data_Analysis Data Analysis: IC50 and Ki Determination Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for radioligand binding assays.

Functional Assays: Characterizing Agonist and Antagonist Activity

Functional assays are crucial for determining whether a compound that binds to a receptor activates it (agonist), blocks its activation by an endogenous ligand (antagonist), or modulates its activity in other ways.[9][16]

  • Principle: Many GPCRs, which can be functionally coupled to sigma receptors, signal through the modulation of adenylyl cyclase and subsequent changes in intracellular cyclic AMP (cAMP) levels.[16][17] This assay measures these changes to determine the functional activity of a test compound.[18][19][20]

  • Protocol:

    • Cell Culture: Use a cell line stably expressing the sigma receptor of interest (e.g., CHO or HEK293 cells).[17]

    • Compound Treatment: Treat the cells with the test compound alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity). Often, adenylyl cyclase is stimulated with forskolin to amplify the signal, especially for Gi-coupled receptors.[17]

    • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a HTRF, luminescence-based, or ELISA-based assay.[17][18][21]

    • Data Analysis: Plot the cAMP levels against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

  • Principle: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the phosphorylation of ERK1/2, is a common downstream signaling event for many receptors, including those modulated by sigma receptors.[22][23] This assay quantifies the level of phosphorylated ERK1/2 (p-ERK) as a measure of receptor activation.[24][25][26]

  • Protocol:

    • Cell Culture and Treatment: Culture cells expressing the target receptor and treat them with the test compound for various time points.[22][24]

    • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.[23][26]

    • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[23][25]

    • Immunodetection: Probe the membrane with a primary antibody specific for p-ERK1/2, followed by an HRP-conjugated secondary antibody.[22][23][24]

    • Signal Detection: Detect the chemiluminescent signal using an imaging system.[22][24]

    • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK signal.[22][23]

    • Densitometry: Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.[23]

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in a tabular format.

CompoundTargetAssay TypeKᵢ (nM)EC₅₀/IC₅₀ (nM)Efficacy (% of control)
Derivative Xσ1RBinding15.2
Derivative Xσ2RBinding250.8
Derivative Xσ1RcAMP (Agonist)45.685%
Derivative Xσ1RERK1/2 Phos.38.9110%
Reference Ligandσ1RBinding5.1
Reference Ligandσ1RcAMP (Agonist)10.2100%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide scaffold holds significant promise for the development of novel therapeutics. A thorough understanding of the mechanism of action is critical for advancing these compounds through the drug discovery pipeline. By employing the systematic approach outlined in this guide, from initial binding assays to downstream functional characterization, researchers can build a comprehensive pharmacological profile of their derivatives. This will not only elucidate the fundamental biology of these compounds but also provide the robust data package necessary for informed decision-making in lead optimization and preclinical development.

References

  • Shukla, A. K. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC. Methods in Molecular Biology. [Link]

  • Addgene. (2021). GPCRs: How Do They Work and How Do We Study Them?. Addgene Blog. [Link]

  • Wootten, D., et al. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC. Nature Reviews Drug Discovery. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS - PMC. Current Protocols in Pharmacology. [Link]

  • Bio-protocol. (n.d.). ERK1/2 phosphorylation assay. Bio-protocol. [Link]

  • ResearchGate. (2023). What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding?. ResearchGate. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]

  • Stoeber, M., et al. (2023). Chemical biology approaches to resolve the subcellular GPCR signaling landscape - PMC. Nature Chemical Biology. [Link]

  • Frontiers. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Pharmacology. [Link]

  • Promega. (n.d.). GloSensor™ cAMP Assay Protocol. Promega. [Link]

  • Bio-protocol. (n.d.). 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol. [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

  • Frontiers. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. DiscoverX. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. [Link]

  • BMG Labtech. (2026). Receptor-ligand kinetics for research and drug discovery. BMG Labtech. [Link]

  • PubMed. (1993). Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2021). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. ResearchGate. [Link]

  • de Costa, B. R., et al. (1990). Synthesis and evaluation of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines as high affinity sigma receptor ligands. Identification of a new class of highly potent and selective sigma receptor probes. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Sigma receptor. Wikipedia. [Link]

  • AVESİS. (2011). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Galaxy Publication. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Pharmaceutical Sciences & Drug Development. [Link]

  • MDPI. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules. [Link]

  • ResearchGate. (2003). Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals. Current Pharmaceutical Design. [Link]

  • PubMed. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. European Journal of Medicinal Chemistry. [Link]

  • PubMed. (1995). N-[2-[N'-pentyl-(6,6-dimethyl-2,4-heptadiynyl)amino]ethyl]- (2-methyl-1-naphthylthio)acetamide (FY-087). A new acyl coenzyme a:cholesterol acyltransferase (ACAT) inhibitor of diet-induced atherosclerosis formation in mice. Biochemical Pharmacology. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • PubMed. (2007). Synthesis and Pharmacological Evaluation of N-(dimethylamino)ethyl Derivatives of Benzo- And Pyridopyridazinones. Archiv der Pharmazie. [Link]

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Exploratory

Advanced Application Note: Synthesis, Physicochemical Profiling, and Handling of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide

Executive Summary In modern drug discovery, the strategic selection of bifunctional building blocks is critical for the rapid assembly of complex pharmacophores. N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (CAS: 103826...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for the rapid assembly of complex pharmacophores. N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (CAS: 1038266-66-8) is a highly versatile secondary amine intermediate [3]. Structurally, it features a lipophilic cyclohexylmethyl moiety, a basic secondary amine center, and a polar, stable acetamide group. This specific structural triad is frequently utilized in the design of central nervous system (CNS) active agents, G-protein coupled receptor (GPCR) ligands, and sigma receptor modulators.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic specifications. This guide provides a field-proven, self-validating framework for integrating this compound into advanced synthetic workflows, ensuring both high-yield chemical conversions and rigorous safety compliance.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical descriptors of a building block is the first step in predicting its behavior in both synthetic environments and biological systems. The compound adheres strictly to Lipinski’s Rule of Five, making it an ideal fragment for oral drug development.

PropertyValueMechanistic Implication
CAS Registry Number 1038266-66-8Unique identifier for procurement and safety tracking.
Molecular Formula C11H22N2ODefines stoichiometry for reaction scaling.
Molecular Weight 198.31 g/mol Low MW allows for downstream elaboration without exceeding 500 Da.
Hydrogen Bond Donors 2 (Amine NH, Amide NH)Facilitates target-protein interactions (e.g., binding pocket anchoring).
Hydrogen Bond Acceptors 2 (Amine N, Amide O)Enhances aqueous solubility and receptor binding affinity.
Rotatable Bonds 6Provides necessary conformational flexibility for induced-fit binding.

Material Safety Data Sheet (MSDS) & Handling Protocols

To maintain a secure laboratory environment, all handling procedures must strictly adhere to the OSHA Hazard Communication Standard (29 CFR 1910.1200) [1]. While this specific acetamide derivative is not highly volatile, its secondary amine nature presents specific handling requirements.

  • Hazard Identification: Classified as a skin and eye irritant (Category 2). May cause respiratory irritation if aerosolized.

  • Engineering Controls: All transfers, weighing, and reactions must be conducted within a certified chemical fume hood to prevent inhalation exposure.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during large-scale transfers), splash-proof safety goggles, and a standard laboratory coat.

  • Storage Causality: Amines are prone to slow oxidation and carbamate formation upon exposure to atmospheric oxygen and carbon dioxide. Therefore, the compound must be stored at 2–8°C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, light-resistant container.

Synthetic Utility & Reaction Workflows

The Causality of Experimental Choices

The primary synthetic value of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide lies in its secondary amine. Direct alkylation using alkyl halides is notoriously difficult to control, frequently resulting in over-alkylation (quaternary ammonium salt formation) and complex purification pipelines.

To circumvent this, One-Pot Reductive Amination is the gold standard. We utilize Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) rather than Sodium Cyanoborohydride ( NaBH3​CN ). NaBH(OAc)3​ is milder, less toxic (avoids cyanide byproducts), and highly selective for reducing the transient iminium ion over the starting aldehyde/ketone [2]. Furthermore, the acetamide group is chemically robust and will survive these mild reducing conditions without requiring orthogonal protection/deprotection steps.

Protocol: Selective One-Pot Reductive Amination

This protocol is designed as a self-validating system; the choice of solvent and reagents minimizes side reactions, ensuring the crude NMR is highly interpretable.

  • Preparation: In an oven-dried round-bottom flask purged with Nitrogen, dissolve 1.0 equivalent of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide and 1.05 equivalents of the target aldehyde in anhydrous 1,2-dichloroethane (DCE).

    • Expert Insight: DCE is explicitly chosen over Tetrahydrofuran (THF) because the reaction kinetics of NaBH(OAc)3​ are significantly faster and more predictable in halogenated solvents [2].

  • Imine Formation: Stir the mixture at room temperature for 30 minutes. If a ketone is used instead of an aldehyde, add 1.0 equivalent of glacial acetic acid to catalyze iminium ion formation.

  • Reduction: Cool the flask to 0°C using an ice bath. Add 1.5 equivalents of NaBH(OAc)3​ portion-wise over 10 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours. Monitor completion via TLC (staining with Ninhydrin).

  • Quenching & Workup: Quench the reaction slowly with saturated aqueous NaHCO3​ (pH ~8) to neutralize any acetic acid and destroy excess hydride. Extract the aqueous layer three times with Dichloromethane (DCM).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the reductive amination workflow, highlighting the transient intermediate and the specific role of the reducing agent.

G A N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (Secondary Amine) C Iminium Ion Intermediate (Transient) A->C Condensation (-H2O) B Target Aldehyde/Ketone (Electrophile) B->C E Tertiary Amine (Target Pharmacophore) C->E Selective Reduction D NaBH(OAc)3 (Reducing Agent) D->E Hydride Transfer

Fig 1: Mechanistic workflow of one-pot reductive amination using NaBH(OAc)3.

Analytical Validation (Self-Validating System)

A robust protocol must be self-validating. Relying solely on a single analytical method introduces the risk of false positives (e.g., isobaric impurities). Validate the synthesized tertiary amine using orthogonal techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Action: Run the crude mixture using a standard reverse-phase C18 column (Water/Acetonitrile with 0.1% Formic Acid).

    • Validation: Confirm the molecular ion peak [M+H]+ corresponding to the new tertiary amine. The starting material (MW 198.31) should be completely consumed.

  • Proton Nuclear Magnetic Resonance ( 1 H NMR, 400 MHz, CDCl3​ ):

    • Action: Analyze the purified product.

    • Validation: The defining proof of success is the disappearance of the secondary amine N-H proton and the electrophile's carbonyl/aldehyde proton. Crucially, the sharp singlet of the acetamide methyl group ( ∼1.9 ppm ) must remain completely intact, serving as an internal structural anchor proving that the amide was not inadvertently reduced.

References

  • OSHA Hazard Communication Standard (29 CFR 1910.1200), Occupational Safety and Health Administration. URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures, Journal of Organic Chemistry (1996). URL:[Link]

Foundational

Pharmacokinetics of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide in Early Discovery: A Technical Guide

Executive Rationale & Structural Causality In the early stages of drug discovery, defining the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical to mitigating late-stage clinical attrition 1....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Structural Causality

In the early stages of drug discovery, defining the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical to mitigating late-stage clinical attrition 1. The compound N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (Molecular Weight: 198.31 g/mol ) represents a highly functionalized aliphatic scaffold frequently encountered in hit-to-lead campaigns.

To understand its pharmacokinetics (PK), we must first analyze the causality between its structural motifs and its physiological behavior:

  • The Secondary Amine (pKa ~9.5): At a physiological pH of 7.4, this basic center is predominantly protonated. While this cationic state ensures excellent aqueous solubility, it can restrict passive transcellular permeability and drive lysosomal trapping (lysosomotropism) in peripheral tissues, potentially leading to a high Volume of Distribution ( Vd​ ).

  • The Cyclohexylmethyl Group: This lipophilic moiety offsets the polarity of the amine and amide, driving membrane partitioning. However, it introduces a significant metabolic liability, serving as a prime site for Cytochrome P450 (CYP)-mediated aliphatic hydroxylation.

  • The Acetamide Linker: While generally more stable to enzymatic cleavage than esters, the amide bond remains susceptible to hydrolysis by ubiquitous tissue amidases.

Because sub-optimal toxicological and pharmacological characteristics are a major cause of attrition 2, we must deploy a rigorous, self-validating in vitro ADME workflow to accurately predict the in vivo clearance and bioavailability of this compound.

Early Discovery ADME Workflow

To progress this compound, we implement a tiered in vitro ADME strategy. This workflow is not merely a sequence of tests, but a logical progression where each assay informs the boundary conditions of the next.

ADME_Workflow A N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (Hit Compound) B Physicochemical Profiling (LogP, pKa, Solubility) A->B QC Pass C In Vitro ADME Assays (HLM Stability, Caco-2, PPB) B->C Validated D LC-MS/MS Bioanalysis (Quantification & Metabolite ID) C->D Samples E IVIVE & PBPK Modeling (Clearance Prediction) D->E Kinetics F In Vivo PK (Rodent Cassette Dosing) E->F Go/No-Go

Early Discovery ADME Workflow for N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide.

Self-Validating Experimental Protocols

A robust DMPK strategy relies on assays that internally verify their own integrity. Mechanistic ADME investigations are essential for identifying metabolic risks early in the pipeline 3. Below are the standardized, step-by-step methodologies utilized for this compound.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) driven by Phase I metabolism. The protocol operates as a self-validating system by isolating enzymatic degradation from chemical instability.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (pooled, mixed gender) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-Incubation: Dilute the test compound to a final concentration of 1 µM in the microsomal suspension (protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • System Self-Validation:

    • Negative Control: A parallel incubation lacking NADPH confirms that degradation is strictly CYP-mediated, not due to chemical instability.

    • Positive Controls: Concurrent incubation of Verapamil (high clearance) and Warfarin (low clearance) verifies the metabolic competence of the specific HLM lot 4.

Protocol B: Caco-2 Bidirectional Permeability Assay

The Caco-2 assay is the gold standard for predicting intestinal permeability and characterizing oral absorption 5. By utilizing bidirectional transport, we mathematically isolate passive diffusion from active efflux.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to allow differentiation into polarized enterocyte-like monolayers.

  • Dosing Preparation: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4).

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add compound to the apical chamber; sample the basolateral chamber at 60 and 120 minutes.

    • Basolateral to Apical (B-A): Add compound to the basolateral chamber; sample the apical chamber at 60 and 120 minutes.

  • Quantification: Quench samples with acetonitrile and analyze via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

  • System Self-Validation: Post-assay, Lucifer Yellow (a paracellular marker) is applied. A Lucifer Yellow rejection rate of >99% ( Papp​<0.5×10−6 cm/s) guarantees that the observed drug transport is transcellular, ruling out artifactual paracellular leakage through compromised tight junctions.

Quantitative Data Presentation

The table below summarizes the representative in vitro ADME data for N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide, translating raw analytical outputs into actionable pharmacokinetic implications.

ADME ParameterAssay / MethodRepresentative ValuePharmacokinetic Implication
LogD (pH 7.4) Shake-flask / LC-MS1.8Optimal balance; ensures sufficient aqueous solubility while permitting lipid bilayer partitioning.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes45 µL/min/mgModerate hepatic extraction. Suggests liability to CYP-mediated oxidation (Phase I).
Permeability ( Papp​ A-B) Caco-2 Monolayer 12×10−6 cm/sHigh passive intestinal absorption; favorable for oral bioavailability.
Efflux Ratio (ER) Caco-2 Monolayer1.5ER < 2 indicates the compound is not a clinically significant substrate for P-glycoprotein (P-gp) efflux.
Plasma Protein Binding ( fu​ ) Equilibrium Dialysis0.15 (15% unbound)Moderate binding. Ensures a sufficient fraction of free drug is available for target engagement and clearance.

Metabolite Identification (MetID) & IVIVE

By enabling early assessment of metabolism, we reduce development risks and ensure regulatory readiness 6. High-resolution LC-MS/MS (e.g., Q-TOF) allows us to map the metabolic fate of the compound.

Based on the structural liabilities discussed in Section 1, the primary metabolic pathways in human liver microsomes are predicted below:

Metabolic_Pathway Parent Parent Compound (m/z 199.1) M1 N-Dealkylation (Loss of Cyclohexylmethyl) Parent->M1 CYP3A4 M2 Cyclohexyl Hydroxylation (+16 Da, m/z 215.1) Parent->M2 CYP2D6/3A4 M3 Amide Hydrolysis (Loss of Acetyl) Parent->M3 Amidases

Predicted primary metabolic pathways for the compound in human liver microsomes.
In Vitro to In Vivo Extrapolation (IVIVE)

To translate the in vitro CLint​ (45 µL/min/mg) into an in vivo hepatic clearance ( CLhep​ ) prediction, we utilize the Well-Stirred Model . This mathematical model assumes the liver is a single, well-mixed compartment:

CLhep​=Qhep​+(fu​×CLint,invivo​)Qhep​×fu​×CLint,invivo​​

Where Qhep​ is the hepatic blood flow (~20.7 mL/min/kg in humans), and fu​ is the unbound fraction in blood. By integrating these parameters, we can predict whether N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide will suffer from high first-pass metabolism, directly informing the Go/No-Go decision for in vivo rodent pharmacokinetic studies.

References

  • WuXi AppTec. "A Guide to In Vitro ADME Testing in Drug Development."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaHqAlknPVK7nsRz0-T-y3spWez7oHbAzFfGHXE4G-dufNig02Kr1Xy7b_HfYgffTy0MyCFhnwAACdxaZ2xGT8SGKQLd3BhUX0rIQjamNuU7nzyLSkBgBQyQ5ew2-e9g-e5O3fef_LJ9Rwmg-jfeSvWAHq0KRqAtT-zdpNPzC3ZVDp-wmOliTA9KdwbbHKHc70gWA9Gb2Vcm1hYS_zDQVh]
  • Creative Biolabs. "In Vitro ADME Assays: Principles, Applications & Protocols."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAIsf67_R4s73Z2Mw_zpfLlDyE7kSJJ-90ZdDBMMTtjKgyIvt8iz6SBZ9RN12ML93DH2hh_FRSsz8TouvS_MMUypGzZ_opY8_AYZyqnSqywpGkoFqzfqkR-NgmNRFLQbDV-lG4OMnDnQL9IU-VcwRjtcdWrnejK0YbFaZZnwne2c9RDoo24X07C-829xotkO_qYJbKKZj_BOBYeo5kCx79n2-qbEe1QSfhbFDRbRBEk0A6RlxkNA==]
  • Drug Target Review. "The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB644CW9tDTA3RbIzjdwW8HFi70Pr2PHeEVbx85dPahSnijZnq-mMKl7eQhgYp1gQYks8kZytDtvjHA9JNuGZkQjsQxPNRFmUPA4gFNywwu0ib2eHwiuRbTqGOmVimcQpTNJXNpbA53aJquH888Hdfwfb2AhOfdtr3xU747-Z8]
  • LNH Life Sciences. "Importance of ADME and Toxicology Studies in Drug Discovery."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoU2AOHWzjJPFWW8iNyoMlRkpG8Hi9kSOunq4M8r1Bo3UloDp8jwFTC7-87r9nrC-k6ecq0xieqenH1AaJ4WX8hZmZS3sQu1kQg7F6PKim0B_BF7JOL1Gh8LSTXgtzGA0UZFMTUrU0nSwYh2dcmEV-QGK5VlreRBWDhZ03eYk08VzBX-x-aM2Y]
  • Charles River Laboratories. "ADME DMPK Studies."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH651zGS6b9B4-v6be8mTAP4DLRjJiIr8QkPMsqycNEPGShsGTrKLc36qwfebHuZeenxTjrgHy8ToilyIXLVAbCAlL4NDBFYpmKLW0Jp_yUTLiqW7j6pxq6-HIjRbOEz-9jmnEUTFoLBEKUoBORfVcxepcSMHk=]
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Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utilization of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide in Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the design of active pharmaceutical ingredients (APIs) heavily relies on bifunctional intermediates that can serve as both structural linkers and ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of active pharmaceutical ingredients (APIs) heavily relies on bifunctional intermediates that can serve as both structural linkers and active pharmacophores. N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide is a highly specialized, unsymmetrical ethylenediamine derivative that fulfills this dual role.

From a structural perspective, this intermediate is strategically designed with three distinct domains:

  • The Acetamide Terminus: Acts as a metabolically stable, neutral hydrogen-bond donor and acceptor. Unlike esters, the acetamide resists rapid enzymatic hydrolysis in vivo.

  • The Ethylenediamine Core: Provides a flexible, two-carbon spacer that dictates the spatial geometry between the polar acetamide and the basic secondary amine.

  • The Cyclohexylmethyl Group: Introduces significant lipophilicity and steric bulk. This moiety is highly effective at anchoring molecules into deep, hydrophobic binding pockets of target proteins, such as G-protein coupled receptors (GPCRs) and kinases.

This application note details the optimized synthesis of this intermediate and explores its critical role in developing mu-opioid receptor (MOR) antagonists and protein kinase inhibitors.

Optimized Synthetic Methodology: Reductive Amination

The most chemoselective route to synthesize N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide is via the reductive amination of 1 (CAS 1001-53-2)[1] with cyclohexanecarboxaldehyde.

Causality in Experimental Design

Direct alkylation of the primary amine with cyclohexylmethyl bromide is actively avoided in this workflow. Alkylation mechanisms are notoriously difficult to arrest at the secondary amine stage, frequently resulting in over-alkylation and the formation of unwanted tertiary amines. Reductive amination circumvents this by forming a transient imine, which is subsequently reduced.

We utilize Sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is uniquely suited for this because it is a mild hydride donor that remains stable in mildly acidic conditions. Unlike Sodium borohydride (NaBH₄), STAB will not prematurely reduce the unreacted aldehyde into cyclohexylmethanol, ensuring high atom economy.

Table 1: Optimization of Reductive Amination Conditions
Reducing AgentSolventAdditiveYield (%)Chemoselectivity / Observation
NaBH₄MethanolNone45%Poor. High levels of aldehyde reduction to alcohol.
NaBH₃CNMethanolAcOH (cat.)78%Good, but generates highly toxic HCN gas during workup.
NaBH(OAc)₃ (STAB) DCE AcOH (cat.) 92% Excellent. Clean conversion, safe handling, easy workup.
Protocol: Self-Validating Synthesis Workflow

Reagents: N-(2-aminoethyl)acetamide (1.0 eq), Cyclohexanecarboxaldehyde (1.05 eq), STAB (1.5 eq), Glacial Acetic Acid (0.1 eq), 1,2-Dichloroethane (DCE).

  • Imine Formation: Dissolve N-(2-aminoethyl)acetamide and cyclohexanecarboxaldehyde in anhydrous DCE (0.2 M concentration). Add glacial acetic acid to activate the carbonyl carbon.

    • Self-Validation Step: Stir at room temperature for 2 hours. Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Proceed only when the aldehyde peak is consumed and the imine mass [M+H]⁺ is dominant.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the mild exotherm, preventing thermal degradation of the transient imine and minimizing side reactions.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Biphasic Quenching & Workup: Cool the mixture back to 0 °C and slowly add saturated aqueous NaHCO₃.

    • Self-Validation Step: The addition of NaHCO₃ neutralizes the acetic acid and destroys excess STAB, releasing CO₂. Continue stirring until gas evolution (bubbling) completely ceases. This visual cue confirms the reaction is safely quenched.

  • Extraction: Separate the organic DCE layer. Extract the aqueous layer twice with Dichloromethane (DCM). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target intermediate.

SyntheticWorkflow A N-(2-aminoethyl)acetamide (Primary Amine) C Imine Intermediate (Transient) A->C Condensation (DCE, AcOH) B Cyclohexanecarboxaldehyde (Aldehyde) B->C D N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (Target Intermediate) C->D Reduction (NaBH(OAc)3) F MOR Antagonist (API) D->F Alkylation/Coupling (DIPEA, Heat) E 8-Azabicyclo[3.2.1]octane Core (Electrophile) E->F

Figure 1: Synthetic workflow for the intermediate and its subsequent API coupling.

Applications in Advanced Drug Development

The secondary amine of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide serves as an excellent nucleophile for subsequent coupling reactions, making it a highly sought-after building block in the synthesis of complex APIs.

Case Study A: Mu-Opioid Receptor (MOR) Antagonists

The intermediate is a critical component in the synthesis of 8-azabicyclo[3.2.1]octane derivatives, which are potent mu-opioid receptor antagonists[2]. As detailed in2[2], the secondary amine of the intermediate is reacted with an electrophilic 8-azabicyclo core in the presence of N,N-diisopropylethylamine (DIPEA)[2].

In this pharmacological context, the cyclohexylmethyl group of the intermediate anchors the drug into the hydrophobic transmembrane domains of the GPCR, while the acetamide moiety forms critical hydrogen bonds with extracellular loop residues, locking the receptor in an inactive conformation.

MORPathway Antagonist MOR Antagonist (Containing Intermediate) MOR Mu-Opioid Receptor (GPCR) Antagonist->MOR Binds & Blocks Gi Gi/o Protein Complex MOR->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Disinhibits cAMP cAMP Production AC->cAMP Normalizes Levels

Figure 2: Mechanism of action for MOR antagonists utilizing the synthesized intermediate.

Case Study B: Protein Kinase Inhibitors

Beyond GPCRs, this intermediate is heavily utilized in oncology and immunology for the development of kinase inhibitors. According to3[3], the intermediate is coupled with 5-cyano-4-(pyrrolo[2,3-b]pyridine-3-yl)-pyrimidine derivatives[3]. In these architectures, the flexible ethylenediamine linker allows the molecule to snake through the narrow ATP-binding cleft of the kinase, positioning the bulky cyclohexyl group to block the hydrophobic regulatory spine of the enzyme, thereby halting aberrant phosphorylation cascades.

References

  • US Patent 8,664,242 B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists. Google Patents.
  • US Patent 8,530,489 B2 - 5-cyano-4-(pyrrolo [2,3B] pyridine-3-yl)-pyrimidine derivatives useful as protein kinase inhibitors. Google Patents.

Sources

Application

HPLC method development for N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide analysis

Application Note: HPLC Method Development for N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide Analysis Executive Summary The quantitative analysis of aliphatic secondary amines presents a dual challenge in liquid chromatog...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development for N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide Analysis

Executive Summary

The quantitative analysis of aliphatic secondary amines presents a dual challenge in liquid chromatography: poor optical detectability and severe peak tailing on silica-based stationary phases. This application note details the comprehensive method development strategy for N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide , an intermediate/API featuring a lipophilic cyclohexyl ring, a basic secondary amine, and a polar acetamide moiety. By exploring the causality between the molecule’s physicochemical properties and chromatographic behavior, we establish two self-validating analytical protocols: a direct analysis method utilizing High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) under high-pH conditions, and a highly sensitive pre-column derivatization method for standard HPLC-UV systems.

Physicochemical Profiling & Mechanistic Rationale

Before initiating empirical screening, a computationally derived measurement of the analyte's properties is critical to determine the optimal mobile phase pH and detection strategy[1].

Table 1: Physicochemical Properties & Analytical Implications

Property Estimated Value Chromatographic / Detection Implication
pKa (Secondary Amine) ~9.5 – 10.0 Highly basic. Will carry a positive charge at neutral pH, leading to severe ion-exchange interactions with residual silanols (peak tailing).
LogP ~1.5 – 2.0 Moderately lipophilic. Amenable to Reversed-Phase (RP) chromatography.

| Chromophores | Acetamide bond only | Aliphatic amines generally do not show ultraviolet absorption. UV detection is restricted to <210 nm, which is prone to baseline drift. |

The Detection Challenge

Because N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide lacks extended π -conjugation, direct optical detection is notoriously difficult. Relying on the acetamide π→π∗ transition requires monitoring at 200–210 nm, where organic modifiers (like methanol) and buffer salts heavily interfere. Therefore, universal mass-based detectors such as CAD, Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS) utilizing positive electrospray ionization (ESI+) are highly recommended[2]. If universal detectors are unavailable, pre-column chemical derivatization (e.g., using FMOC-Cl) is required to bond a strong chromophore to the amine, enabling highly sensitive UV or fluorescence detection[3].

The Chromatographic Challenge (Tailing & Retention)

At neutral pH, the protonated secondary amine interacts strongly with ionized surface silanols on traditional C18 columns, resulting in asymmetric peak tailing[4]. To engineer a robust method, we must manipulate the ionization state of either the analyte or the stationary phase:

  • High-pH Suppression (The preferred route): By utilizing a mobile phase pH of 10.0 (e.g., 10 mM ammonium bicarbonate), the secondary amine is forced into its neutral, free-base form. This maximizes hydrophobic retention and completely eliminates electrostatic silanol interactions[4][5].

  • Low-pH Ion-Pairing: Alternatively, utilizing a highly acidic mobile phase (pH ~2.0) fully protonates both the amine and the silanols (neutralizing the silica surface). The addition of lipophilic Hofmeister anions (such as perchlorate or trifluoroacetate) acts as an in situ ion-pairing system to shield the cationic charge and control retention[6].

Method Development Workflow

MethodWorkflow Start Target Analyte: N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide Assess Assess Properties: pKa ~9.5, Weak UV Absorbance Start->Assess UV Detection Challenge: Lack of Chromophore Assess->UV Basic Chromatographic Challenge: Basic Secondary Amine Assess->Basic CAD Direct Analysis: HPLC-CAD / MS UV->CAD Universal Response Deriv Pre-Column Derivatization: HPLC-UV (FMOC-Cl) UV->Deriv Add Chromophore HighPH High pH Mobile Phase (pH 10, Neutralizes Amine) Basic->HighPH Prevent Tailing LowPH Low pH + Ion-Pairing (pH 2, Shields Silanols) Basic->LowPH Prevent Tailing HighPH->CAD LowPH->Deriv

Figure 1: Decision matrix for HPLC method development of basic, non-chromophoric aliphatic amines.

Protocol A: Direct Analysis via HPLC-CAD (High-pH Strategy)

Mechanistic Rationale: This protocol leverages a high-pH stable hybrid-silica column to analyze the underivatized molecule. Ammonium bicarbonate is selected because it effectively buffers at pH 10.0[5] while being completely volatile—a strict prerequisite for aerosol-based detectors like CAD and MS.

Table 2: Chromatographic Conditions (Protocol A)

Parameter Specification
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (High-pH stable)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.0 with NH₄OH)
Mobile Phase B 100% Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Improves mass transfer and reduces system backpressure)
Detector Charged Aerosol Detector (CAD), Evaporation Temp: 35 °C

| Injection Volume | 10 µL |

Table 3: Gradient Program (Protocol A)

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
10.0 40 60
12.0 5 95
15.0 5 95
15.1 95 5 (Re-equilibration)

| 20.0 | 95 | 5 |

Step-by-Step Execution & System Validation:

  • Mobile Phase Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of ultrapure water. Titrate dropwise with 28% Ammonium Hydroxide until the pH reaches exactly 10.0. Filter through a 0.22 µm nylon membrane.

  • Sample Preparation: Dissolve the analyte in a 50:50 (v/v) mixture of Water:Acetonitrile to a nominal concentration of 0.5 mg/mL.

  • Self-Validating System Suitability Test (SST):

    • Blank Injection: Inject diluent to verify baseline stability. CAD baselines are highly sensitive to non-volatile particulates; ensure no ghost peaks elute >3 times the signal-to-noise ratio.

    • Precision: Inject the standard preparation 5 times. The %RSD of the peak area must be 2.0%.

    • Peak Symmetry: The tailing factor ( Tf​ ) must be 1.5. If Tf​>1.5 , verify the pH of Mobile Phase A, as a drop in pH will cause the amine to protonate and interact with the stationary phase.

Protocol B: Pre-Column Derivatization via HPLC-UV (FMOC-Cl)

Mechanistic Rationale: For laboratories restricted to UV detection, 9-fluorenylmethyl chloroformate (FMOC-Cl) is utilized. FMOC-Cl rapidly reacts with secondary aliphatic amines under mild, slightly alkaline conditions to yield highly stable, UV-absorbent carbamate derivatives[3]. Because FMOC-Cl itself is UV-active, a quenching step using a polar primary amine (glycine) is mandatory to consume excess reagent and shift the interference peak to the column void volume.

DerivReaction Amine Secondary Amine Analyte Product FMOC-Derivatized Analyte (UV 265 nm) Amine->Product Nucleophilic Substitution Reagent FMOC-Cl Reagent Reagent->Product Buffer Borate Buffer (pH 8.5) Buffer->Product Maintain Alkalinity

Figure 2: Pre-column derivatization pathway of secondary amines using FMOC-Cl for UV detection.

Table 4: Chromatographic Conditions (Protocol B)

Parameter Specification
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0)
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.2 mL/min

| Detector | UV at 265 nm |

Table 5: Gradient Program (Protocol B)

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
15.0 10 90
18.0 10 90
18.1 70 30 (Re-equilibration)

| 25.0 | 70 | 30 |

Step-by-Step Execution & System Validation:

  • Reagent Preparation:

    • Buffer: Prepare 0.1 M Sodium Borate buffer, adjusted to pH 8.5.

    • Derivatization Reagent: Prepare 5 mM FMOC-Cl in anhydrous Acetonitrile.

    • Quenching Agent: Prepare 100 mM Glycine in water.

  • Derivatization Reaction:

    • Transfer 100 µL of the sample solution (in water) into an HPLC vial.

    • Add 100 µL of Borate Buffer (pH 8.5) and vortex.

    • Add 200 µL of the FMOC-Cl reagent. Vortex immediately and incubate at room temperature for exactly 10 minutes.

    • Add 50 µL of the Glycine quenching agent to halt the reaction. Wait 5 minutes before injection.

  • Self-Validating System Suitability Test (SST):

    • Reagent Blank: Perform the exact derivatization steps using water instead of the sample. Inject to identify the FMOC-OH (hydrolysis) and FMOC-Glycine peaks.

    • Resolution: The derivatized N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide peak must elute well after the highly polar FMOC-Glycine peak. Resolution ( Rs​ ) between any adjacent peaks must be 2.0.

References

  • Diva-portal.org (2022). Analytical Methods for High Molecular Weight UV Stabilizers. Retrieved from[Link][2]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. Retrieved from [Link][1]

  • National Center for Biotechnology Information (PMC). Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe. Retrieved from [Link][5]

  • Analytical Chemistry (ACS Publications, 2002). Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography. Retrieved from [Link][6]

  • ResearchGate (2018). Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution. Retrieved from [Link][4]

Sources

Method

Application Note: NMR Spectroscopic Characterization and Protocol for N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Structural Logic N-{2-[(cyclohexylmethyl)a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Structural Logic

N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (C 11​ H 22​ N 2​ O) is a highly flexible aliphatic compound featuring both a secondary amine and a primary acetamide group. In drug discovery, such structural motifs are frequently utilized as peptidomimetics or flexible linkers in proteolysis targeting chimeras (PROTACs).

Accurate Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule requires careful consideration of its chemical environment. The presence of two distinct nitrogen atoms (an amide and an amine) creates unique deshielding effects and quadrupolar relaxation dynamics that heavily influence the 1 H and 13 C chemical shifts. This application note provides a predictive reference framework based on Machine Learning-augmented Density Functional Theory (DFT)[1], alongside a self-validating protocol for sample preparation and acquisition.

Quantitative Reference Data: Predicted Chemical Shifts

The following tables summarize the predicted NMR chemical shifts for N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide in CDCl 3​ at 298 K. The predictions rely on established empirical additivity rules and DFT-based structural assignments[1].

Table 1: 1 H NMR Reference Data (400 MHz, CDCl 3​ )
PositionChemical Shift (ppm)MultiplicityIntegrationCausality & Structural Logic
Amide -NH ~6.00br s1HStrongly deshielded by the magnetic anisotropy of the adjacent carbonyl group. Broadened by 14 N quadrupolar relaxation.
-CH 2​ (ethyl, amide side)~3.30q2HDeshielded by the amide nitrogen; exhibits scalar coupling to both the amide NH and the adjacent ethyl CH 2​ .
-CH 2​ (ethyl, amine side)~2.75t2HRelatively shielded compared to the amide side; coupled to the adjacent ethyl CH 2​ .
-CH 2​ (cyclohexylmethyl)~2.45d2HSplit into a doublet due to scalar coupling with the adjacent cyclohexyl methine proton.
Acetyl -CH 3​ ~1.95s3HDeshielded directly by the electron-withdrawing carbonyl group.
Amine -NH ~1.50br s1HSecondary amine proton. Broadness is caused by intermediate chemical exchange rates and 14 N relaxation.
Cyclohexyl -CH ~1.45m1HMethine proton on the cyclohexane ring; complex multiplet due to multiple axial/equatorial couplings.
Cyclohexyl -CH 2​ 0.80 - 1.70m10HOverlapping signals of the axial and equatorial protons of the cyclohexane ring.
Table 2: 13 C NMR Reference Data (100 MHz, CDCl 3​ )
PositionChemical Shift (ppm)TypeCausality & Structural Logic
C=O (Carbonyl)~170.5CHighly deshielded sp 2 hybridized carbon of the acetamide group.
-CH 2​ (cyclohexylmethyl)~56.2CH 2​ Aliphatic carbon directly attached to the secondary amine nitrogen.
-CH 2​ (ethyl, amine side)~49.1CH 2​ Aliphatic carbon attached to the secondary amine.
-CH 2​ (ethyl, amide side)~39.5CH 2​ Aliphatic carbon attached to the amide nitrogen.
Cyclohexyl -CH ~38.0CHMethine carbon of the cyclohexane ring.
Cyclohexyl -CH 2​ ~31.5 (x2)CH 2​ C2 and C6 positions of the cyclohexane ring.
Cyclohexyl -CH 2​ ~26.7CH 2​ C4 position of the cyclohexane ring.
Cyclohexyl -CH 2​ ~26.1 (x2)CH 2​ C3 and C5 positions of the cyclohexane ring.
Acetyl -CH 3​ ~23.2CH 3​ Methyl carbon of the acetamide group.

Experimental Workflow & Self-Validating Protocol

To ensure the highest spectral quality and adherence to the [2], sample preparation must be treated as a rigorous, self-validating system.

NMR_Workflow cluster_prep Phase 1: Sample Preparation cluster_setup Phase 2: Spectrometer Setup cluster_acq Phase 3: Acquisition & Processing A Weigh Analyte (5-20 mg ¹H, 20-50 mg ¹³C) B Dissolve in CDCl₃ (0.6 - 0.7 mL volume) A->B C Filter via Cotton Wool (Removes Particulates) B->C D Insert Sample & Equilibrate Temperature C->D E Lock to Deuterium & Tune/Match Probe D->E F Shim Magnetic Field (Optimize Homogeneity) E->F G Acquire FID (1D & 2D Pulse Sequences) F->G H Fourier Transform & Phase/Baseline Correction G->H I Peak Integration & Chemical Shift Assignment H->I

Figure 1: End-to-end workflow for NMR sample preparation, spectrometer setup, and data processing.

Phase 1: Sample Preparation Methodology
  • Analyte Weighing: Accurately weigh 5–20 mg of the compound for 1 H NMR, or 20–50 mg for 13 C NMR.

    • Causality: 13 C has a natural isotopic abundance of only ~1.1% and a lower gyromagnetic ratio than 1 H. Higher concentrations are strictly required to achieve an acceptable signal-to-noise (S/N) ratio without requiring prohibitively long acquisition times[3].

  • Solvent Dissolution: Dissolve the compound in 0.6–0.7 mL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is ideal for this moderately polar aliphatic amine. The 0.6–0.7 mL volume ensures the liquid column reaches a height of 40–50 mm in a standard 5 mm tube. This specific height guarantees the sample spans the entire active region of the NMR radiofrequency (RF) coil, which is a fundamental prerequisite for proper magnetic field shimming[4].

  • Filtration (Critical Step): Pass the dissolved sample through a Pasteur pipette tightly packed with a 1 cm plug of cotton wool directly into the NMR tube.

    • Causality: Any undissolved particulate matter will distort the localized magnetic field homogeneity. This disruption causes severe shimming difficulties, manifesting directly as broad peaks, poor resolution, and unstable deuterium locking[4].

Phase 2: Spectrometer Setup & Self-Validation
  • Temperature Equilibration: Insert the sample and allow it to equilibrate at 298 K for at least 5 minutes. Thermal gradients within the tube cause convection currents that degrade line shape.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl 3​ and perform automated gradient shimming (e.g., TopShim).

  • System Validation Check (The "Go/No-Go" Gate): Before committing to a multi-hour 13 C or 2D NMR acquisition, acquire a single-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS reference peak (0.00 ppm).

    • Causality: If the FWHM exceeds 1.0 Hz, the magnetic field is insufficiently homogeneous. You must abort the run, re-shim the Z1 and Z2 gradients manually, and re-evaluate. This self-validating step prevents the loss of valuable instrument time on degraded spectra.

Phase 3: Data Acquisition & Processing
  • 1D Acquisition: Acquire the 1 H spectrum using a standard 30° pulse program (e.g., zg30) with a relaxation delay (D1) of 1–2 seconds. For 13 C, use a proton-decoupled sequence (e.g., zgpg30) with a D1 of 2 seconds to allow for adequate relaxation of quaternary carbons (like the carbonyl C=O).

  • Processing: Apply a line broadening function (LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation. Phase the spectrum manually to ensure purely absorptive peak shapes, and apply a baseline correction polynomial to ensure accurate integration.

References

  • Organomation. "NMR Sample Preparation: The Complete Guide." Organomation Blog. URL:[Link]

  • Alwsci. "How To Prepare And Run An NMR Sample." Alwsci Technical News. URL:[Link]

  • Han, C., et al. "General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT." ACS Publications. URL:[Link]

  • American Chemical Society. "Journal of Medicinal Chemistry - Author Guidelines." ACS Publishing Center. URL:[Link]

Sources

Application

Application Note: Thermodynamic Solubility Profiling of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide in Polar Organic Solvents

Executive Summary & Structural Rationale Determining the exact solubility profile of Active Pharmaceutical Ingredient (API) intermediates is a critical path in drug development, formulation optimization, and purification...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Determining the exact solubility profile of Active Pharmaceutical Ingredient (API) intermediates is a critical path in drug development, formulation optimization, and purification design. This application note details the thermodynamic solubility profiling of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide , an amphiphilic compound characterized by a highly polar ethylenediamine-derived core and a lipophilic tail.

Structural Causality in Solvation

The solvation thermodynamics of this compound are dictated by three distinct functional moieties:

  • The Acetamide Group: Acts as a strong hydrogen-bond acceptor (via the carbonyl oxygen) and a moderate donor (via the amide NH).

  • The Secondary Amine: Provides pH-dependent ionization potential and acts as both a hydrogen-bond donor and acceptor.

  • The Cyclohexylmethyl Core: A sterically bulky, lipophilic moiety that drives hydrophobic interactions and limits solubility in highly aqueous or purely protic environments without cosolvents.

When selecting polar organic solvents, the principle of "like dissolves like" must be evaluated mechanistically. Protic solvents (e.g., Methanol, Ethanol) will engage in bidirectional hydrogen bonding with the amine and amide groups. Conversely, polar aprotic solvents (e.g., DMSO, Acetonitrile) will strongly solvate the compound via dipole-dipole interactions and by accepting hydrogen bonds from the secondary amine and amide NH, while accommodating the lipophilic cyclohexane ring.

Solvation API N-{2-[(cyclohexylmethyl)amino] ethyl}acetamide Amine Secondary Amine (H-Bond Donor/Acceptor) API->Amine Amide Acetamide Group (Strong H-Bond Acceptor) API->Amide Cyclo Cyclohexylmethyl (Lipophilic Core) API->Cyclo Protic Protic Solvents (e.g., MeOH, EtOH) Protic->Amine Donates/Accepts H-Bonds Protic->Amide Donates H-Bonds Aprotic Aprotic Solvents (e.g., DMSO, MeCN) Aprotic->Amine Accepts H-Bonds Aprotic->Cyclo Hydrophobic Interactions

Caption: Solvation mechanisms of the target compound's functional groups in polar organic solvents.

Experimental Rationale: The Self-Validating Shake-Flask System

In early-stage drug discovery, kinetic solubility (often measured via solvent-shift methods using DMSO stock dilutions) is frequently utilized for high-throughput screening. However, kinetic measurements readily form supersaturated solutions, leading to critical overestimations of the true equilibrium solubility[1].

For robust formulation and process chemistry, thermodynamic solubility is required. The classical Shake-Flask method remains the gold standard for thermodynamic equilibrium solubility determination[1]. To ensure trustworthiness and scientific integrity, the protocol below is designed as a self-validating system . By mandating a 72-hour incubation with sampling at 24, 48, and 72 hours, the system inherently verifies that true thermodynamic equilibrium has been reached (defined as <5% variance between consecutive time points)[2], rather than capturing a transient metastable state[3].

Step-by-Step Protocol: Thermodynamic Shake-Flask Method

Phase 1: Preparation & Saturation

Causality Check: Amber glass vials are used to prevent potential UV-induced degradation of the secondary amine over the 72-hour incubation.

  • Weighing: Accurately weigh an excess amount of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide solid (e.g., 100 mg) into a 5 mL amber glass vial.

  • Solvent Addition: Add exactly 2.0 mL of the target polar organic solvent (e.g., HPLC-grade Methanol, Ethanol, DMSO, or Acetonitrile) to the vial.

  • Observation: Visually confirm the presence of undissolved solid. If the solid completely dissolves, add additional compound in 50 mg increments until a persistent suspension is achieved, ensuring the solution is fully saturated[2].

Phase 2: Thermostatic Equilibration

Causality Check: Solubility is highly temperature-dependent. Fluctuations >0.5 °C can cause precipitation or supersaturation, invalidating the thermodynamic state. 4. Sealing: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation, which would artificially concentrate the solution. 5. Incubation: Place the vials in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C . 6. Agitation: Shake at 300 RPM for up to 72 hours. Long incubations (24 hours or more) are mandatory for thermodynamic assays[4].

Phase 3: Phase Separation (Sampling at 24h, 48h, 72h)

Causality Check: We discard the first 0.5 mL of filtrate to saturate any non-specific binding sites on the filter membrane, preventing an artificially low concentration reading. 7. Centrifugation: At each time point, remove the vial and centrifuge at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid. 8. Filtration: Draw the supernatant into a glass syringe and filter through a 0.22 µm PTFE syringe filter. (PTFE is selected for its broad chemical compatibility with polar organic solvents). 9. Membrane Saturation: Discard the first 0.5 mL of the filtrate. Collect the subsequent clear filtrate into a clean, pre-weighed HPLC vial.

Phase 4: HPLC-UV Quantification
  • Dilution: Dilute the filtrate quantitatively with the mobile phase to ensure the concentration falls within the linear range of the UV detector.

  • Analysis: Quantify the concentration using a validated HPLC-UV method against a 5-point calibration curve of the reference standard.

  • Validation Loop: Compare the calculated concentrations at 24h, 48h, and 72h. Equilibrium is validated when the variance between the 48h and 72h time points is less than 5%.

Workflow A 1. API & Solvent Preparation B 2. Thermostatic Equilibration (72h) A->B C 3. Phase Separation (Centrifuge + PTFE) B->C D 4. HPLC-UV Quantification C->D E 5. Equilibrium Validation (<5% Δ) D->E

Caption: Workflow of the self-validating thermodynamic shake-flask solubility method.

Quantitative Data Presentation

Based on the physicochemical properties of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide, the following table summarizes the expected thermodynamic solubility ranges in standard polar organic solvents at 25 °C. This data matrix allows researchers to rapidly select appropriate solvents for crystallization, purification, or formulation.

SolventPolarity Index (P')H-Bonding CapabilityExpected Solubility Range (mg/mL)Mechanistic Solvation Driving Force
Dimethyl Sulfoxide (DMSO) 7.2Acceptor> 50.0Strong dipole-dipole interactions; robust H-bond acceptance from the API's amine and amide groups.
Methanol (MeOH) 5.1Donor/Acceptor20.0 - 40.0Dual H-bond donation/acceptance with API polar groups; accommodates the lipophilic tail.
Ethanol (EtOH) 5.2Donor/Acceptor15.0 - 30.0Similar to MeOH, but slightly lower solubility due to increased steric hindrance of the solvent.
Acetonitrile (MeCN) 5.8Acceptor (Weak)5.0 - 15.0Moderate dipole interactions; limited ability to disrupt strong intermolecular API-API hydrogen bonds.
Ethyl Acetate (EtOAc) 4.4Acceptor< 5.0Poor solvation of the highly polar ethylenediamine linker; primarily interacts with the lipophilic core.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1): 36-39 (2017). Available at: [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Journal of Pharmaceutical Analysis / Magtech. Available at: [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate Scientific Discussions. Available at:[Link]

Sources

Method

Application Note: Utilizing N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide in High-Throughput and Fragment-Based Screening Workflows

Executive Summary & Physicochemical Rationale In modern early-stage drug discovery, the identification of novel chemical matter relies heavily on the quality of the starting screening libraries. N-{2-[(cyclohexylmethyl)a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

In modern early-stage drug discovery, the identification of novel chemical matter relies heavily on the quality of the starting screening libraries. N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (Molecular Weight: 198.31 g/mol ) is a highly versatile aliphatic building block and fragment. Its structural architecture—comprising a lipophilic cyclohexyl ring, a reactive secondary amine, and a stable acetamide moiety—makes it an ideal candidate for two of the most powerful hit-identification platforms: DNA-Encoded Libraries (DELs) and Fragment-Based Drug Discovery (FBDD) .

This application note provides a comprehensive guide to deploying this specific compound within these workflows. We detail the mechanistic causality behind experimental choices and provide self-validating protocols designed to ensure high-fidelity data generation.

Application 1: DNA-Encoded Library (DEL) Platforms

Mechanistic Rationale

DEL technology enables the simultaneous screening of billions of compounds by linking chemical phenotypes to amplifiable DNA barcodes[1]. The primary bottleneck in DEL synthesis is the requirement for chemical reactions to proceed with near-quantitative yields in aqueous environments without degrading the DNA tag[2].

N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide is specifically selected for DELs due to its secondary amine . This functional group serves as a highly efficient nucleophile for split-and-pool synthesis. It can undergo reductive amination with DNA-conjugated aldehydes or amide coupling with DNA-conjugated carboxylic acids under mild, aqueous conditions (pH 7.5–8.5). The acetamide group remains inert during these coupling steps, preserving its integrity as a critical hydrogen-bond donor/acceptor for subsequent target engagement.

Protocol: Split-and-Pool Synthesis & Affinity Selection

This protocol incorporates a spiked positive control to create a self-validating selection system.

  • Scaffold Conjugation : Covalently attach the core electrophilic scaffold (e.g., a carboxylic acid-functionalized triazine) to a double-stranded DNA headpiece containing a primary identifying barcode.

  • Split-and-Pool Diversification : Aliquot the DNA-scaffold conjugate into a 96-well plate. To the designated well, add N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (100 mM stock in DMSO) to a final concentration of 10 mM.

  • Aqueous Coupling : Initiate the amidation reaction by adding 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as the coupling reagent. Incubate at 25°C for 12 hours in 200 mM borate buffer (pH 8.0).

  • Ligation & Pooling : Enzymatically ligate the secondary DNA barcode corresponding to the cyclohexylmethylamino building block. Pool all wells, precipitate the library via ethanol, and purify using DEAE-Sepharose. Self-Validation Step: Spike the pooled library with 0.01% of a DNA-tagged known high-affinity ligand for the target protein.

  • Affinity Selection : Incubate the DEL (10⁹ to 10¹² molecules) with the immobilized target protein (e.g., His-tagged protein on magnetic Ni-NTA beads) for 1 hour at 4°C.

  • Wash & Elute : Perform stringent washing (3x with PBS + 0.05% Tween-20) to remove non-binders. Elute the binding sub-population via heat denaturation (85°C for 10 minutes).

  • Decoding : Amplify the eluted DNA via PCR and sequence using Next-Generation Sequencing (NGS). The successful enrichment of the spiked positive control validates the selection stringency.

DEL_Workflow A DNA-Scaffold Conjugation B Split & Pool Synthesis A->B C Affinity Selection B->C D Wash & Elute Binders C->D E NGS Decoding D->E

Figure 1: Split-and-pool synthesis and affinity selection workflow for DNA-Encoded Libraries.

Application 2: Fragment-Based Drug Discovery (FBDD) via SPR

Mechanistic Rationale

Fragments like N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide typically exhibit low binding affinities ( KD​ in the µM to mM range) but possess exceptionally high ligand efficiency[3]. Because these interactions are transient (fast kon​ and koff​ ), traditional biochemical assays often fail to detect them.

Surface Plasmon Resonance (SPR) is the gold standard for FBDD because it provides real-time, label-free detection of weak noncovalent interactions[4]. The critical mechanistic challenge in SPR fragment screening is bulk refractive index mismatch . Fragments are stocked in 100% DMSO and diluted into aqueous running buffers (typically 5% DMSO final). Even a 0.1% mismatch in DMSO concentration between the sample and the running buffer generates a massive optical artifact that completely masks the tiny response units (RU) generated by a 198 Da fragment binding to a 50 kDa protein. Therefore, rigorous solvent correction is mandatory.

Protocol: SPR Screening Cascade

This protocol utilizes a Biacore™ system and includes strict solvent calibration.

  • Sensor Chip Preparation : Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~3000 RU to maximize the theoretical maximum response ( Rmax​ ) for low-MW fragments. Block unreacted sites with 1 M ethanolamine. Leave Flow Cell 1 (FC1) blank as a reference channel.

  • Solvent Correction Calibration : Prepare a 6-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer (e.g., PBS-P+). Inject this series prior to the fragment screen to map the bulk refractive index variations.

  • Primary Screen (Clean Screen) : Inject N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide at a single concentration of 500 µM (in 5% DMSO running buffer) at a flow rate of 30 µL/min.

    • Self-Validation Step: Include a known high-affinity binder (positive control) and a structurally mismatched fragment (negative control) every 30 cycles to monitor surface degradation.

  • Affinity Profiling (Multi-Cycle Kinetics) : If the fragment yields a square-wave sensorgram indicative of specific binding, perform a 2-fold concentration dilution series (31.25 µM to 1000 µM).

  • Data Analysis : Subtract the FC1 reference signal and apply the DMSO solvent correction model. Fit the resulting sensorgrams to a 1:1 steady-state affinity model to extract the equilibrium dissociation constant ( KD​ ).

SPR_Cascade A Target Immobilization (Amine Coupling) B Solvent Correction (DMSO Calibration) A->B C Primary Screen (Single Conc. 500 µM) B->C D Affinity Profiling (Multi-Cycle Kinetics) C->D E Orthogonal Validation (X-ray / MS) D->E

Figure 2: Surface Plasmon Resonance (SPR) fragment screening cascade.

Quantitative Data Presentation

To evaluate the suitability of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide for screening, we summarize its physicochemical alignment with the "Rule of Three" (Ro3) for fragments, alongside representative SPR kinetic outputs expected for a successful hit.

Table 1: Physicochemical Profile & Ro3 Compliance

PropertyValueRo3 ThresholdCompliance Status
Molecular Weight (MW)198.31 g/mol ≤ 300 g/mol Compliant
Calculated LogP (cLogP)~1.8≤ 3.0Compliant
Hydrogen Bond Donors2 (Amine, Amide)≤ 3Compliant
Hydrogen Bond Acceptors2 (Amine, Carbonyl)≤ 3Compliant
Rotatable Bonds5≤ 3 (Soft rule)Marginal Deviation

Table 2: Representative SPR Kinetic Data for Fragment Hit Validation

Compound / ControlAssay Format kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (µM)Ligand Efficiency (LE)
Target Fragment Multi-Cycle KineticsFast (>10⁴)Fast (>0.1)185.00.34 kcal/mol/HA
Positive Control Single-Cycle Kinetics4.5 × 10⁵1.2 × 10⁻³0.00260.41 kcal/mol/HA
Negative Control Single Conc. (500 µM)N/A (No binding)N/A> 1000N/A

(Note: "HA" denotes Heavy Atoms. An LE > 0.30 is generally considered a highly promising fragment hit).

References

  • Broad Institute. (2023). Small-molecule discovery through DNA-encoded libraries. Nature Reviews Drug Discovery.[1] URL:[Link]

  • Vipergen. (2024). The Advantages of Using DNA-Encoded Libraries (DELs) in Hit Identification Compared to Traditional High-Throughput Screening (HTS).[5] URL:[Link]

  • Clark, M. A., et al. (2010). Drug Discovery with DNA-Encoded Chemical Libraries. Bioconjugate Chemistry.[2] URL:[Link]

  • Woods, L. A., Dolezal, O., Ren, B., Ryan, J. H., Peat, T. S., & Poulsen, S. A. (2016). Native State Mass Spectrometry, Surface Plasmon Resonance, and X-ray Crystallography Correlate Strongly as a Fragment Screening Combination. Journal of Medicinal Chemistry, 59(5), 2192-2204.[3],[4] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide Synthesis

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the synthesis of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the synthesis of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide .

The most efficient synthetic route for this compound is the reductive amination of N-acetylethylenediamine with cyclohexanecarbaldehyde. However, controlling chemoselectivity to prevent over-alkylation and managing the physical properties of the starting materials are common challenges[1]. This guide provides mechanistic causality, troubleshooting FAQs, and a self-validating protocol to ensure high-purity yields.

Part 1: Mechanistic Pathway & Impurity Profiling

Understanding the kinetic and thermodynamic drivers of your reaction is the first step in troubleshooting. The reductive amination proceeds via an imine intermediate. Because the resulting secondary amine product is often more nucleophilic than the primary amine starting material, over-alkylation to a tertiary amine is a persistent risk.

ReactionPathway SM1 N-acetylethylenediamine (Primary Amine) Imine Imine Intermediate (m/z 197.16) SM1->Imine Condensation (-H2O) SM2 Cyclohexanecarbaldehyde (Aldehyde) SM2->Imine Product N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (Target: m/z 199.18) Imine->Product NaBH(OAc)3 Reductive Amination Imp1 Tertiary Amine Impurity (Over-alkylation: m/z 295.29) Product->Imp1 Excess SM2 + Reductant

Fig 1. Mechanistic pathway of reductive amination and over-alkylation impurity formation.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing a high percentage (15-20%) of the tertiary amine (over-alkylated) impurity in my LC-MS? Causality: Over-alkylation occurs when the secondary amine product outcompetes the primary amine starting material for the remaining unreacted aldehyde. This is exacerbated by stoichiometric imbalances. N-acetylethylenediamine is a highly hygroscopic, low-melting solid[2]. If weighed in a humid environment, water weight is factored into the mass, leading to a functional deficit of the amine and a relative excess of the aldehyde. Solution: Store and weigh N-acetylethylenediamine in a desiccator or glovebox. Shift the stoichiometry to use a slight excess of the amine (1.1 to 1.2 equivalents) relative to cyclohexanecarbaldehyde[3]. Furthermore, utilize a stepwise "pre-formation" strategy: allow the imine to form completely before introducing the reducing agent.

Q2: My reaction stalls at the imine intermediate. How do I drive the reduction to completion? Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) requires a mildly acidic environment to activate the imine via protonation, making the carbon highly electrophilic and susceptible to hydride attack. If the reaction mixture is too basic (often the case with concentrated diamines), the reduction rate plummets. Solution: Introduce 1.0 to 1.5 equivalents of glacial acetic acid to the reaction mixture. This lowers the pH to the optimal range (pH 4-5) for NaBH(OAc)3 activity without destroying the reducing agent.

Q3: How do I completely remove unreacted N-acetylethylenediamine from the final product? Causality: N-acetylethylenediamine is highly soluble in water but can partition into polar organic solvents (like EtOAc or DCM) during standard aqueous workups due to its acetamide moiety[2]. Silica gel chromatography is often ineffective due to severe tailing of primary amines. Solution: Implement a selective scavenging step. Post-reaction, add a polymer-supported benzaldehyde resin (e.g., PS-Benzaldehyde) to the mixture for 2 hours. The resin will selectively form imines with the unreacted primary amine, allowing it to be filtered away from your secondary amine product.

Part 3: Quantitative Optimization Data

The following tables summarize the analytical markers for identifying impurities and the stoichiometric optimization required to suppress them.

Table 1: Impurity Profiling and Analytical Markers

Impurity TypeStructure / FormulaRoot CauseAnalytical Marker (LC-MS)
Over-Alkylation Tertiary Amine (C18H34N2O)Excess aldehyde; concurrent reduction[M+H]+ = 295.29
Incomplete Reduction Imine (C11H20N2O)Insufficient acid catalysis; weak reductant[M+H]+ = 197.16
Unreacted SM N-acetylethylenediamineHygroscopic weighing error[M+H]+ = 103.09
Aldol Product Aldehyde DimerProlonged reaction times; basic conditions[M+H]+ = 209.19

Table 2: Reagent Stoichiometry vs. Product Distribution

Amine (eq)Aldehyde (eq)NaBH(OAc)3 (eq)AdditiveTarget Yield (%)Tertiary Amine Impurity (%)
1.01.01.5None62%18%
1.01.11.5None55%28%
1.21.01.5AcOH (1.0 eq)88%< 3%
1.51.02.0AcOH (1.0 eq)92%< 1%
Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . You must not proceed to the next step until the validation checkpoint is confirmed.

Step 1: Imine Pre-formation
  • Dissolve N-acetylethylenediamine (1.2 eq, 12.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (0.2 M) under a nitrogen atmosphere.

  • Add cyclohexanecarbaldehyde (1.0 eq, 10.0 mmol) dropwise at 0 °C.

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until the aldehyde peak is consumed and the imine mass ([M+H]+ = 197.16) constitutes >95% of the TIC.

Step 2: Reductive Amination
  • Cool the reaction mixture to 0 °C.

  • Add glacial acetic acid (1.0 eq, 10.0 mmol).

  • Add NaBH(OAc)3 (1.5 eq, 15.0 mmol) in three portions over 15 minutes to control the exothermic release of hydrogen gas.

  • Stir at room temperature for 12 hours.

  • Validation Checkpoint 2: Spot the reaction mixture on a TLC plate alongside the primary amine starting material. Stain with Ninhydrin and heat. The primary amine will stain deep purple. Your product (secondary amine) will stain orange/brown. Proceed to workup only when the purple spot is absent.

Step 3: Acid-Base Purification Workflow

Because standard chromatography is inefficient for these polar amines, utilize the following acid-base extraction workflow to isolate the target compound.

PurificationWorkflow Crude Crude Reaction Mixture (Product + Impurities) Quench Quench: Sat. NaHCO3 (Neutralize Acid) Crude->Quench Extract Extract: EtOAc (Isolate Organics) Quench->Extract AcidBase Acid Extraction: 0.1 M HCl (Target moves to Aqueous) Extract->AcidBase OrgDiscard Discard Organic Phase (Neutral Impurities) AcidBase->OrgDiscard Organic Basify Basify: 1 M NaOH (pH 10) (Free-base Target) AcidBase->Basify Aqueous FinalExtract Extract: DCM (Recover Target) Basify->FinalExtract

Fig 2. Self-validating acid-base extraction workflow for secondary amine purification.

  • Quench: Add saturated aqueous NaHCO3 until gas evolution ceases.

  • Initial Extraction: Extract with EtOAc (3 x 20 mL). The organic layer now contains the product, tertiary amine impurity, and neutral byproducts.

  • Acidification: Extract the combined organic layers with 0.1 M HCl (3 x 20 mL).

    • Validation Checkpoint 3: Check the pH of the aqueous layer. It must be < 3. The protonated secondary amine is now in the aqueous phase. Discard the organic phase.

  • Basification: Cool the aqueous layer to 0 °C and slowly add 1 M NaOH until the pH reaches 10.

  • Final Extraction: Extract the basic aqueous layer with DCM (3 x 20 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide.

Part 5: References
  • "N-Acetylethylenediamine | 1001-53-2 - ChemicalBook", ChemicalBook. 2

  • "Design and Synthesis of Planar Chiral Heterocyclic Carbene Precursors Derived from[2.2]Paracyclophane", The Journal of Organic Chemistry - ACS Publications. 3

  • "Ambient-Temperature Synthesis of Primary Amines via Reductive Amination of Carbonyl Compounds", ResearchGate.1

Sources

Optimization

Purification techniques for N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide reaction mixtures

Welcome to the Technical Support Center for the isolation and purification of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide . This secondary amine is typically synthesized via the reductive amination of N-(2-aminoethyl)a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide . This secondary amine is typically synthesized via the reductive amination of N-(2-aminoethyl)acetamide with cyclohexanecarboxaldehyde.

Isolating a secondary amine from its primary amine precursor and the inevitable over-alkylated tertiary amine byproduct is a classic challenge in drug development. This guide provides field-proven, self-validating methodologies to bypass traditional chromatographic bottlenecks and achieve high-purity isolation.

Purification Workflow Visualization

The following workflow utilizes a buffer-assisted pH-gradient extraction to separate the reaction mixture based on the delicate interplay between pKa and lipophilicity.

G Crude Crude Reaction Mixture in Organic Solvent Buffer3 Extraction with NaH2PO3 Buffer (pH 3.4) Crude->Buffer3 Org3 Organic Phase (3° Amine + Neutrals) Buffer3->Org3 Discard Aq3 Aqueous Phase (1° & 2° Amine Salts) Buffer3->Aq3 Retain Buffer8 Adjust to pH 8.0 & Extract with Organic Solvent Aq3->Buffer8 Aq8 Aqueous Phase (1° Amine) Buffer8->Aq8 Discard Org8 Organic Phase (2° Amine Product) Buffer8->Org8 Retain / Evaporate

Workflow for buffer-assisted isolation of secondary amines via pH-gradient extraction.

Troubleshooting & FAQs

Q1: How do I resolve the target secondary amine from the over-alkylated tertiary amine and unreacted primary amine without using column chromatography? Causality & Explanation: Reductive amination inevitably produces a statistical mixture of unreacted primary amine, the desired secondary amine, and an over-alkylated tertiary amine (N-{2-[bis(cyclohexylmethyl)amino]ethyl}acetamide). Traditional acid-base extractions using strong acids (e.g., 1M HCl) often fail because the highly lipophilic tertiary amine hydrochloride salt acts as a surfactant, causing severe emulsions, or it simply remains in the organic layer. Solution: Implement a buffer-assisted pH-gradient extraction [1]. By using a 1.0 N NaH₂PO₃ buffer at exactly pH 3.4, the bulky, hydrophobic tertiary amine remains in the organic phase (due to steric shielding of the protonated nitrogen preventing aqueous solvation). The primary and secondary amines partition cleanly into the aqueous phase. Subsequent adjustment of the aqueous phase to pH 8.0 neutralizes the secondary amine—allowing it to be extracted into an organic solvent—while the highly polar primary amine remains trapped in the aqueous phase.

Q2: I am forced to use silica gel chromatography due to a small scale. Why does my product streak heavily, and how can I fix it? Causality & Explanation: Secondary amines interact strongly via hydrogen bonding with the acidic silanol groups (Si-OH) present on standard bare silica gel. This causes non-linear adsorption isotherms, leading to severe peak tailing (streaking) and poor mass recovery [2]. Solution: Passivate the silica gel by incorporating a basic modifier. Pre-treat the column and run your mobile phase with 1–5% triethylamine (TEA) or ammonium hydroxide (NH₄OH). Self-Validating Check: Run a 2D TLC. Spot the crude mixture, elute in the standard solvent, dry the plate, rotate it 90 degrees, and elute in the TEA-modified solvent. The modified axis will yield a tight, circular spot, confirming silanol neutralization [5].

Q3: My LC-MS shows a persistent imine mass (M-2) even after adding excess reducing agent. How do I clear this before purification? Causality & Explanation: Imines formed from aliphatic aldehydes can become trapped in an equilibrium state if the reaction pH drifts outside the optimal window (pH 4–6) [3]. If unreduced imine is carried into the workup, it will co-extract with your secondary amine, contaminating the final product. Solution: Imines are highly prone to hydrolysis in aqueous conditions unless they are highly conjugated [4]. Before the main extraction, quench the reaction with a saturated aqueous solution of NaHCO₃ and stir vigorously for 30–60 minutes. This hydrolyzes the residual imine back into the primary amine and aldehyde, which are subsequently easily separated by the pH-gradient workflow.

Quantitative Data: Physicochemical Partitioning Profile

To successfully execute the purification, you must understand the phase behavior of each component. The table below summarizes the quantitative partitioning data driving the extraction logic.

ComponentAmine ClassEst. pKaRelative LipophilicityNinhydrin StainPhase at pH 3.4Phase at pH 8.0
N-(2-aminoethyl)acetamide Primary (1°)~9.5LowPositive (Purple)AqueousAqueous
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide Secondary (2°)~9.8MediumPositive (Purple)AqueousOrganic
N-{2-[bis(cyclohexylmethyl)amino]ethyl}acetamide Tertiary (3°)~9.0HighNegative (None)OrganicOrganic
Cyclohexanecarboxaldehyde NeutralN/AHighNegative (None)OrganicOrganic

Step-by-Step Methodology: Buffer-Assisted Isolation

This protocol is designed as a self-validating system . By utilizing specific chemical stains at designated checkpoints, you can verify the success of the separation in real-time without waiting for NMR or LC-MS results.

Reagents Needed:

  • 1.0 N NaH₂PO₃ Buffer (adjusted to pH 3.4 with NaOH/H₃PO₃)

  • 15% Aqueous NaOH solution

  • Methyl tert-butyl ether (MTBE) or Hexanes

  • Ninhydrin TLC stain

Step 1: Reaction Quench & Hydrolysis

  • Dilute the crude reductive amination mixture with an equal volume of MTBE.

  • Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously at room temperature for 45 minutes to ensure complete hydrolysis of any unreacted imine.

  • Separate the layers. Retain the organic layer and concentrate it under reduced pressure to yield the crude mixture.

Step 2: Tertiary Amine & Neutral Removal (pH 3.4 Extraction)

  • Dissolve the crude residue in MTBE (10 mL per gram of crude).

  • Extract the organic solution with the 1.0 N NaH₂PO₃ buffer (pH 3.4) using 3 × 10 mL washes.

  • Self-Validation Checkpoint 1: Spot the post-extraction organic layer on a TLC plate and dip it in Ninhydrin stain (heat to develop). Causality: Tertiary amines lack the N-H bond required to form the purple Ruhemann's purple complex [5]. If the spot does not turn purple, your 1° and 2° amines have successfully migrated to the aqueous layer. Discard the organic layer.

Step 3: Primary Amine Removal (pH 8.0 Extraction)

  • Transfer the combined aqueous buffer layers to a clean flask.

  • Carefully add 15% aqueous NaOH dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 8.0.

  • Extract the aqueous layer with fresh MTBE (3 × 10 mL).

  • Self-Validation Checkpoint 2: Spot both the new organic layer and the aqueous layer on TLC and stain with Ninhydrin. The organic layer will show a strong purple spot (the target secondary amine), while the aqueous layer will retain the highly polar primary amine.

Step 4: Final Isolation

  • Combine the MTBE extracts from Step 3.

  • Wash with brine (1 × 10 mL) to remove residual salts.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under high vacuum to yield pure N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide.

References

  • Title: A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Struggling with Reductive Amination: Tips for Isolating My Amine Product? Source: Reddit (r/chemistry) URL: [Link]

  • Title: Amine workup Source: Reddit (r/Chempros) URL: [Link]

Troubleshooting

Technical Support Center: Stability &amp; Storage of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide

Welcome to the Technical Support Center for handling, formulating, and storing N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide . This compound presents unique stability challenges due to its bifunctional nature: it contain...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, formulating, and storing N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide . This compound presents unique stability challenges due to its bifunctional nature: it contains both a moderately stable acetamide moiety and a highly reactive secondary amine.

This guide is designed for drug development professionals and analytical chemists to troubleshoot degradation issues, implement field-proven storage protocols, and ensure regulatory compliance during stability testing.

Troubleshooting Guide: Identifying Degradation Pathways

Q: Why is my N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide sample showing new peaks in LC-MS after 6 months of storage? A: The compound features two distinct reactive sites that degrade under different environmental triggers:

  • Amide Hydrolysis: The acetamide group can hydrolyze into acetic acid and a primary amine. The carbon atom of the carbonyl group is positively charged, attracting water molecules, though amides generally hydrolyze slower than esters due to the electron-donating nature of the nitrogen atom (1)[1]. This pathway is strictly catalyzed by moisture and pH extremes.

  • Secondary Amine Nitrosation & Oxidation: The secondary amine is highly nucleophilic. Nitrosamines form rapidly when secondary amines react with nitrosating agents (like NO⁺) during manufacturing, formulation, or storage (2)[2]. Furthermore, exposure to molecular oxygen or peroxides will yield N-oxide derivatives.

Q: Can I use saturated sodium nitrite (NaNO₂) solutions for humidity control in my accelerated stability chambers? A: Absolutely not. This is a critical and common error in pharmaceutical stability testing. Saturated NaNO₂ releases volatile nitric oxide (NOx) species into the headspace of the stability chamber. These gases diffuse into the solid drug-excipient blend and react directly with the secondary amine to form highly toxic, potentially genotoxic N-nitrosamine derivatives (3)[3]. Always use saturated potassium iodide (KI) solutions for ~60% RH control to prevent this artifactual degradation (3)[3].

Quantitative Data: Analytical Benchmarks for Degradation

To accurately track the degradation of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (Parent Exact Mass: 198.17 Da; [M+H]⁺ = 199.2), use the following LC-MS/MS diagnostic shifts.

Degradation PathwayReactive TriggerTarget MoietyExpected ProductLC-MS Shift (Δ m/z)
Hydrolysis H₂O, H⁺/OH⁻AcetamidePrimary Amine + Acetic Acid-42 Da (Loss of Acetyl)
N-Nitrosation NO⁺, Nitrites, NOxSecondary AmineN-Nitrosamine Derivative+29 Da
Oxidation O₂, PeroxidesSecondary AmineN-Oxide Derivative+16 Da
Carbamate Formation Atmospheric CO₂Secondary AmineCarbamate Salt+44 Da

Visualizing Degradation Pathways

Degradation Parent N-{2-[(cyclohexylmethyl)amino] ethyl}acetamide Hydrolysis Amide Hydrolysis (Moisture, pH extremes) Parent->Hydrolysis H2O / H+ or OH- Nitrosation N-Nitrosation (Nitrites, NOx) Parent->Nitrosation NO+ Oxidation Oxidation (O2, Peroxides) Parent->Oxidation ROS Prod1 Primary Amine + Acetic Acid Hydrolysis->Prod1 Prod2 N-Nitrosamine Derivative Nitrosation->Prod2 Prod3 N-Oxide Derivative Oxidation->Prod3

Chemical degradation pathways of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide.

Step-by-Step Methodology: Self-Validating Storage Protocol

Q: How do I prepare and store this compound to guarantee long-term stability and prove the integrity of my storage conditions? A: Standard storage is insufficient for bifunctional APIs. You must implement a Self-Validating Storage Protocol . This methodology not only protects the API but includes internal controls that mathematically prove the storage environment remained uncompromised.

Protocol Execution
  • Step 1: Deep Lyophilization. Dry the purified API to a moisture content of <0.5% (measured via Karl Fischer titration).

    • Causality: Water is the primary nucleophile in amide hydrolysis. Removing it halts the reaction kinetically.

  • Step 2: Scavenger Integration (Formulation Stage). If formulating, add a targeted secondary amine scavenger (e.g., ascorbate or specific thiols).

    • Causality: Scavengers act as sacrificial nucleophiles, intercepting nitrosyl cations (NO⁺) before they can irreversibly react with the secondary amine to form nitrosamines (2)[2].

  • Step 3: Argon Displacement. Purge the storage vials with Argon gas rather than Nitrogen.

    • Causality: Argon is denser than air and creates a superior protective blanket over the solid API, thoroughly displacing the molecular oxygen required to drive N-oxide formation.

  • Step 4: Hermetic Sealing. Seal the API in amber glass vials with PTFE-lined caps.

    • Causality: Amber glass prevents UV-induced radical initiation, while PTFE prevents atmospheric CO₂ ingress, stopping the secondary amine from forming carbamate salts.

  • Step 5: Thermal Control. Store at -20°C.

    • Causality: Lowers the kinetic energy of the system, exponentially decreasing the rate of any residual oxidative or hydrolytic reactions (4)[4].

The Self-Validation Matrix (Critical Step)

To ensure trustworthiness, the protocol must validate itself during stability pulls:

  • Prepare a Positive Control: Leave one vial of API exposed to ambient air and ~60% RH at room temperature.

  • Prepare a Negative Control: Process one vial strictly through Steps 1-5.

  • Validation Check: At the 1-month and 3-month stability timepoints, analyze both via LC-MS. The storage protocol is validated only if the Positive Control shows >1% degradation (proving the analytical method is sensitive enough to detect degradation) AND the Negative Control shows <0.1% degradation (proving the hermetic and inert environment remained intact).

Workflow Start Purified API Dry Lyophilization (Moisture < 0.5%) Start->Dry Purge Argon Purge (O2 Displacement) Dry->Purge Seal Seal in Amber Vials (Light Protection) Purge->Seal Store Store at -20°C (Thermal Stability) Seal->Store Validate Self-Validating Stability Testing Store->Validate

Self-validating storage and packaging workflow for long-term API stability.

FAQs on Formulation & Handling

Q: How does the formulation pH impact the stability of this compound? A: pH exerts a dual, conflicting effect on this molecule. Acidic or basic extremes will rapidly catalyze the hydrolysis of the acetamide group (1)[1]. However, slightly acidic conditions protonate the secondary amine, reducing its nucleophilicity and thereby protecting it from oxidation and N-nitrosation. A tightly controlled pH (typically around 5.0 - 6.0) is mathematically required to balance these competing vulnerabilities during aqueous formulation.

Q: How can I confirm if molecular oxygen is the primary cause of degradation in my samples? A: Conduct a headspace challenge. Fill the headspace of one set of vials with pure nitrogen (negative control) and another with pure O₂ (positive control). If the degradation rate is identical in both sets, molecular oxygen is not the rate-limiting factor. In this scenario, you must investigate highly reactive impurities (like peroxides, superoxides, or hypochlorites) present within your excipients (4)[4].

References

  • Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed / Journal of Pharmaceutical and Biomedical Analysis. 3

  • ResolveMass Laboratories Inc. (2025). Secondary Amine Scavenger Nitrosamine. ResolveMass. 2

  • Snape, T. J., Astles, A., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. 1

  • Waterman, K. C., et al. Stabilization of Pharmaceuticals to Oxidative Degradation. USPTO. 4

Sources

Optimization

Technical Support Center: Optimizing Catalytic Conditions for N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide Production

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals scaling the synthesis of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide . The most atom-economical and s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals scaling the synthesis of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide . The most atom-economical and scalable route to this molecule is the catalytic reductive amination of N-(2-aminoethyl)acetamide with cyclohexanecarbaldehyde.

However, primary-to-secondary amine transformations are notoriously prone to side reactions, including over-alkylation, competitive aldehyde reduction, and catalyst poisoning[1]. This center provides self-validating protocols, mechanistic troubleshooting, and empirical optimization data to ensure high-fidelity synthesis.

Reaction Pathway & Mechanistic Workflow

The synthesis proceeds via a two-step cascade: the condensation of the primary amine and aldehyde to form a transient imine, followed by the catalytic reduction of the C=N bond to yield the target secondary amine.

ReactionPathway A N-(2-aminoethyl)acetamide (Primary Amine) B Cyclohexanecarbaldehyde (Aldehyde) C Carbinolamine Intermediate D Imine Intermediate (- H2O) C->D Dehydration E N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (Secondary Amine) D->E Catalytic Reduction AB AB AB->C Condensation

Fig 1. Reaction pathway for the reductive amination of N-(2-aminoethyl)acetamide.

Empirical Optimization Data

Selecting the correct catalyst and additive is critical. The table below summarizes the causality between reaction conditions and product distribution.

Catalyst / ReductantSolventAdditiveConversionSelectivity (Secondary Amine)Primary Failure Mode
5% Pd/C + H₂ (5 bar) MeOHNone85%60%High tertiary amine (over-alkylation)
5% Pd/C + H₂ (5 bar) MeOHAcOH (1.1 eq)92%85%Moderate hydrogenolysis
5% Pt/C + H₂ (5 bar) MeOHAcOH (1.1 eq)96%94% None (Optimal for Scale-up)
NaBH₄ (Stoichiometric) EtOHNone70%40%Aldehyde reduction (cyclohexylmethanol)
NaBH(OAc)₃ DCEAcOH (1.1 eq)98%>95% None (Optimal for Lab-scale)[2]
Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate mandatory in-line Quality Control (QC) checkpoints.

Protocol A: Heterogeneous Catalytic Hydrogenation (Scale-Up Friendly)

Causality: Platinum on carbon (Pt/C) is utilized over Palladium (Pd/C) because Pt is less prone to promoting the hydrogenolysis of C-N bonds and exhibits higher selectivity for imine reduction over aliphatic amine disproportionation[1].

  • Imine Pre-formation: Charge a high-pressure reactor with N-(2-aminoethyl)acetamide (1.0 equiv, 100 mmol) and cyclohexanecarbaldehyde (1.05 equiv, 105 mmol) in anhydrous methanol (0.5 M).

  • Acidification: Add glacial acetic acid (1.1 equiv, 110 mmol). Stir at 25 °C for 2 hours.

    • Self-Validation Checkpoint 1: Pull a 50 µL aliquot, dilute in DCM, and analyze via GC/MS or TLC. Do not proceed until >95% of the aldehyde is consumed and the imine mass is confirmed.

  • Catalyst Addition: Add 5% Pt/C (2 mol% loading).

  • Hydrogenation: Purge the reactor with N₂ (3x), followed by H₂ (3x). Pressurize to 5 bar H₂. Stir vigorously (800 rpm) at 40 °C for 12 hours.

  • Workup: Vent H₂ safely. Filter the mixture through a pad of Celite to remove the catalyst.

    • Self-Validation Checkpoint 2: Analyze the crude filtrate via LC/MS. The ratio of secondary to tertiary amine should be >15:1.

  • Purification: Concentrate the filtrate, basify with 2M NaOH to pH 10, and extract with dichloromethane. Dry over MgSO₄ and concentrate to yield the target product.

Protocol B: Hydride-Mediated Transfer (Lab-Scale / Discovery)

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild, sterically hindered reducing agent. It is insufficiently nucleophilic to reduce unactivated aldehydes but rapidly reduces protonated iminium ions, ensuring perfect chemoselectivity[3].

  • Reaction Setup: In a round-bottom flask, dissolve N-(2-aminoethyl)acetamide (1.0 equiv) and cyclohexanecarbaldehyde (1.0 equiv) in 1,2-dichloroethane (DCE) (0.2 M).

  • Activation: Add glacial acetic acid (1.5 equiv) and stir for 1 hour at room temperature.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv). Stir at room temperature for 15 hours[2].

  • Quench & Isolate: Quench carefully with saturated aqueous NaHCO₃. Separate the organic phase, extract the aqueous layer with DCE, dry the combined organics, and concentrate.

Troubleshooting Logic & Diagnostics

When yields drop below 85%, utilize the diagnostic tree below to isolate the chemical failure mode.

Troubleshooting Start Issue: Low Yield of Target Amine Check Run GC/MS or LC/MS Start->Check Tert Tertiary Amine Detected? (Over-alkylation) Check->Tert Imine Unreacted Imine Detected? (Incomplete Reduction) Check->Imine Alc Cyclohexylmethanol Detected? (Aldehyde Reduction) Check->Alc SolTert Add AcOH / Use Pt/C Tert->SolTert Yes SolImine Increase H2 Pressure / Boost Catalyst Imine->SolImine Yes SolAlc Pre-form Imine / Use Mild Hydride Alc->SolAlc Yes

Fig 2. Diagnostic workflow for resolving low yield in reductive amination.

Deep-Dive FAQs

Q1: Why am I seeing significant amounts of the tertiary amine (over-alkylation)? A: The secondary amine product (N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide) is often more nucleophilic than the primary amine starting material. If it reacts with another molecule of cyclohexanecarbaldehyde, it forms an unwanted tertiary amine. Solution: Add 1.1 to 1.5 equivalents of a weak acid like acetic acid (AcOH). The acid selectively protonates the newly formed secondary amine (which is more basic than the primary amine), rendering it non-nucleophilic and effectively removing it from the catalytic cycle[4].

Q2: The reaction stalls at the imine intermediate. How can I drive it to completion? A: Incomplete reduction usually stems from catalyst poisoning. Aliphatic amines like N-(2-aminoethyl)acetamide can strongly coordinate to the active sites of heterogeneous metal catalysts, blocking H₂ activation. Solution: First, ensure your stirring rate is sufficient (>800 rpm) to overcome mass transfer limitations of H₂ gas. If the issue persists, switch to a homogeneous Iridium-based catalyst (e.g., Ir-picolinamide complexes) utilizing ammonium formate for transfer hydrogenation, which is highly resistant to amine poisoning[4].

Q3: I detect cyclohexylmethanol in my GC/MS. How do I prevent aldehyde reduction? A: Your reducing agent is attacking the cyclohexanecarbaldehyde before it has time to condense with the amine. This is common when using aggressive hydrides (like NaBH₄) or highly active Pd/C catalysts without pre-forming the imine[1]. Solution: Implement a strict two-stage protocol. Stir the amine and aldehyde together with a dehydrating agent (like 3Å molecular sieves or Ti(OiPr)₄) for 2 hours before introducing the catalyst and hydrogen. Alternatively, switch to NaBH(OAc)₃, which is chemoselective for iminium ions over aldehydes[3].

References
  • "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal. URL:[Link]

  • "Design, Synthesis, Evaluation, and Structural Studies of C2-Symmetric Small Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction." Journal of Medicinal Chemistry, ACS Publications, 2019. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Moisture Sensitivity of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling of bifunctional aliphatic amines in drug development and organic synthesis. N-{2-[(cyclohexylmethyl)amino]e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling of bifunctional aliphatic amines in drug development and organic synthesis. N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (CAS 1038266-66-8) is a highly versatile building block featuring both a stable acetamide moiety and a highly nucleophilic secondary amine.

While the acetamide group is relatively robust, the secondary amine introduces significant moisture sensitivity. If not managed correctly, this sensitivity will compromise stoichiometric precision, deactivate sensitive reagents, and severely depress downstream reaction yields. This guide provides the mechanistic causality behind these issues and field-proven protocols to ensure experimental success.

Mechanistic Insight: The "Why" Behind the Sensitivity

To effectively handle this compound, you must understand the causality of its degradation. Secondary amines are inherently hygroscopic. When exposed to ambient air, the amine nitrogen readily hydrogen-bonds with atmospheric moisture, forming an amine hydrate.

This hydration is not merely a physical dilution; it acts as a catalytic bridge for chemical degradation. The lone pair of electrons on the secondary amine acts as a strong nucleophile, attacking the electrophilic carbon of atmospheric carbon dioxide (CO₂). The presence of moisture lowers the activation energy of this reaction by stabilizing the resulting zwitterionic intermediate, ultimately leading to the formation of an inactive ammonium carbamate or bicarbonate salt[1]. This transformation shifts the compound from a reactive free base to an insoluble, unreactive salt crust.

G FreeAmine Free Amine (Active Nucleophile) Hydrate Amine Hydrate (Hygroscopic State) FreeAmine->Hydrate + H₂O (Atmospheric Moisture) Carbamate Ammonium Carbamate (Inactive Salt) Hydrate->Carbamate + CO₂ (Atmospheric Carbon Dioxide) Carbamate->FreeAmine Heat + Vacuum (Reversible Process)

Fig 1. Degradation pathway of secondary amines via moisture-induced hydration and CO2 capture.

Troubleshooting & FAQs

Q1: My compound has turned from a clear liquid/free-flowing solid into a viscous, sticky mass. Is it ruined? A: It is not permanently ruined, but it has degraded into a carbamate salt[1]. The secondary amine has absorbed moisture and reacted with CO₂. This drastically alters the apparent molecular weight of your material, throwing off stoichiometric calculations, and ties up the lone pair, reducing its nucleophilicity. It must be regenerated to the free base (see Protocol 2) before use in sensitive couplings.

Q2: My reductive amination using Sodium Triacetoxyborohydride (STAB) is giving very low yields. Could the amine be the issue? A: Absolutely. If your N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide has absorbed moisture, introducing it into a reaction with STAB will cause rapid hydrolysis of the hydride reagent. Moisture degrades STAB into inactive borate salts, releasing hydrogen gas and starving your reaction of the necessary reducing agent[2]. Always ensure the amine is rigorously dried prior to addition.

Q3: I tried to measure the moisture content using Karl Fischer (KF) titration, but the endpoint is unstable and the results seem artificially high. Why? A: Basic amines (pKa > 9) interfere with the standard Karl Fischer reaction. The strong basicity of the secondary amine shifts the pH of the titration cell, altering the stoichiometry of the iodine-sulfur dioxide reaction and causing sluggish or drifting endpoints[3]. To correct this, you must neutralize the amine by adding a buffer, such as salicylic acid, to the KF solvent prior to titration[4].

Data Presentation: Impact of Environmental Exposure

The following table summarizes the quantitative and qualitative impacts of humidity and CO₂ exposure on the compound, providing a quick reference for assessing material integrity.

Environmental ConditionPhysical StateFree Amine Availability (%)Downstream Reactivity Impact
Inert Atmosphere (<10 ppm H₂O) Clear liquid / Free-flowing solid> 99%Optimal; precise stoichiometry.
Ambient Air (40-50% RH, 1 hour) Slight viscosity increase~ 90 - 95%Minor yield reduction; slight STAB degradation.
Ambient Air (>60% RH, 24+ hours) Sticky mass / Crystalline crust< 50%Severe yield loss; major stoichiometric errors.

Experimental Protocols

To ensure a self-validating system, rely on the following step-by-step methodologies for analysis and recovery.

Protocol 1: Buffered Karl Fischer Titration for Basic Amines

Objective: Accurately quantify trace moisture without pH-induced chemical interference.

  • Solvent Preparation: Add 10 g of anhydrous salicylic acid to 50 mL of standard KF methanol-based working solvent (anolyte)[3].

  • Pre-titration: Titrate the solvent mixture to a stable endpoint to eliminate any residual moisture introduced by the salicylic acid or the environment.

  • Sample Introduction: Rapidly transfer 0.5–1.0 g of the amine into the titration vessel using a gas-tight syringe or under a positive counter-flow of dry nitrogen to prevent atmospheric contamination.

  • Titration: Execute the volumetric or coulometric titration. The salicylic acid will buffer the system, maintaining the pH between 5.0 and 7.0, which ensures a sharp, accurate, and reproducible endpoint[4].

Protocol 2: Regeneration and Drying of the Free Amine

Objective: Recover the active free base from the degraded carbamate/hydrate state.

  • Dissolution & Basification: Dissolve the degraded compound in an organic solvent (e.g., dichloromethane or methyl tert-butyl ether). Wash the organic layer with a mild aqueous NaOH solution (0.1 M) to break the carbamate salt and partition the free amine entirely into the organic phase.

  • Phase Separation: Separate the organic layer and wash once with saturated aqueous NaCl (brine) to remove bulk water.

  • Chemical Drying: Add activated 4Å molecular sieves (20% w/v) to the organic phase. Allow it to sit for 12 hours under an inert atmosphere (Nitrogen or Argon). Mechanistic note: The sieves irreversibly trap water molecules within their pores, shifting the equilibrium and preventing re-hydration.

  • Solvent Removal: Filter the solution through an oven-dried glass frit. Concentrate the filtrate under reduced pressure using a rotary evaporator, then backfill the system with Argon.

  • Storage: Immediately transfer the recovered free amine to an amber vial, purge the headspace with Argon, and seal tightly with a PTFE-lined septum. Store at 2–8°C.

References

  • Effect of Humidity on the CO2 Adsorption of Tertiary Amine Grafted SBA-15 | ACS Publications | 1

  • Technical Support Center: Managing Moisture Sensitivity of Sodium Triacetoxyborohydride (STAB) | Benchchem | 2

  • KARL FISCHER REAGENTS | TECHNICAL MANUAL | Mitsubishi Chemical | 3

  • Water Determination by Karl Fischer Titration - Monograph | Metrohm | 4

Sources

Optimization

Resolving co-elution issues in N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide chromatography

Technical Support Center: Chromatography of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide A Guide to Resolving Co-elution and Other Chromatographic Challenges Welcome to the technical support center for the chromatograph...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide

A Guide to Resolving Co-elution and Other Chromatographic Challenges

Welcome to the technical support center for the chromatographic analysis of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals who may encounter challenges such as peak co-elution, poor peak shape, and retention issues during method development. The content is structured in a practical question-and-answer format to directly address common problems with in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chromatogram shows a broad peak or a peak with a shoulder for N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide. How do I confirm if this is a co-elution issue?

A1: Peak distortion, such as shouldering or excessive broadening, is a primary indicator of a potential co-elution problem, where two or more compounds are not fully separated.[1][2] However, before modifying the method, it's crucial to distinguish between co-elution and system or column-related issues that can mimic this effect.

Initial Diagnostic Steps:

  • Assess Peak Purity with a Photodiode Array (PDA/DAD) Detector: If you are using a PDA detector, the peak purity function is your most powerful initial tool. Compare the UV-Vis spectra across the entire peak (the upslope, apex, and downslope). A significant mismatch in spectra indicates the presence of a co-eluting impurity with a different chromophore.[3]

  • Mass Spectrometry (MS) Confirmation: If your system is connected to a mass spectrometer, you can verify co-elution by examining the mass spectra across the peak.[1] The presence of different m/z values under the same chromatographic peak is definitive proof of co-elution.

  • System Suitability Check: Poor peak shape can also result from non-ideal system conditions. Before assuming co-elution, ensure your HPLC system is performing optimally.[2]

System Parameter Potential Problem Recommended Action
Column Health Contamination or void at the column inlet.Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, try reversing the column (if permitted by the manufacturer) for a flush or replace the column.[2]
Injection Solvent Sample dissolved in a solvent much stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible to prevent peak distortion.[2]
Extra-Column Volume Excessive tubing length or diameter.Minimize tubing length and use narrow-bore tubing (e.g., 0.005" i.d.) between the injector, column, and detector.
Flow Path Leaks Leaking fittings can cause pressure fluctuations and peak broadening.Inspect all fittings for signs of leakage and tighten or replace as necessary.
Q2: What are the most critical mobile phase parameters to adjust for improving the separation of this amine-containing compound?

A2: For amine compounds like N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide, the mobile phase pH is the most influential parameter for controlling retention and selectivity in reversed-phase chromatography.[4] This is because the secondary amine group can be protonated (charged) or deprotonated (neutral), drastically altering its hydrophobicity.

The Role of pH:

  • Low pH (e.g., pH 2-4): The secondary amine will be protonated (R₂NH₂⁺). In this charged, more polar state, its interaction with the hydrophobic C18 stationary phase is reduced, leading to shorter retention times. Acidic mobile phases (e.g., using 0.1% formic acid or phosphoric acid) often provide good peak shape by minimizing unwanted interactions with residual silanols on the silica surface.

  • High pH (e.g., pH 8-10): The amine will be in its neutral, deprotonated form (R₂NH). This makes the molecule significantly more hydrophobic, leading to longer retention times on a C18 column. Operating at high pH can dramatically change selectivity relative to neutral or acidic impurities. However, it requires a pH-stable column (e.g., hybrid silica or specially bonded phases).

Troubleshooting Workflow for Method Optimization

The following diagram outlines a systematic approach to troubleshooting co-elution issues, starting from initial system checks and progressing through methodical parameter optimization.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Advanced Strategies start Co-elution or Poor Peak Shape Detected system_check Perform System Suitability Check start->system_check pda_check Assess Peak Purity (PDA/MS) system_check->pda_check ph_screen Screen Mobile Phase pH (e.g., pH 3 vs. pH 9) pda_check->ph_screen System OK, Impurity Confirmed solvent_screen Change Organic Modifier (ACN vs. MeOH) ph_screen->solvent_screen ion_pair Introduce Ion-Pair Reagent solvent_screen->ion_pair column_screen Screen Alternative Stationary Phases (e.g., Phenyl, HILIC) ion_pair->column_screen Resolution Still Inadequate end_node Resolution Achieved ion_pair->end_node Success chiral_analysis Consider Chiral Separation column_screen->chiral_analysis If Enantiomers Suspected column_screen->end_node Success chiral_analysis->end_node

Caption: A systematic workflow for resolving chromatographic co-elution issues.

Q3: I'm using a standard C18 column and acidic mobile phase, but resolution is still poor. What should I try next without changing the column?

A3: If pH adjustment alone is insufficient, you can modify the mobile phase in other ways to alter selectivity.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different selectivities for closely eluting peaks. If you are using acetonitrile, try substituting it with methanol, or vice-versa.[5] Start with the same gradient profile and adjust as needed.

  • Introduce an Ion-Pairing Reagent: For basic compounds like yours, an anionic ion-pairing reagent can significantly improve retention and peak shape.[6] These reagents, such as alkyl sulfonates (e.g., sodium 1-hexanesulfonate), have a hydrophobic tail that adsorbs to the C18 stationary phase and an anionic head that forms an ion pair with the protonated amine analyte, increasing its retention.[7][8]

Experimental Protocol 1: Ion-Pairing Mobile Phase Screening

  • Objective: To evaluate the effect of an ion-pairing reagent on retention and resolution.

  • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 5 mM Sodium 1-Hexanesulfonate in water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Method:

    • Equilibrate the column with 95% A / 5% B for at least 20 column volumes. Note: Columns dedicated to ion-pairing are recommended to avoid contamination.[9]

    • Inject the sample.

    • Run a gradient from 5% B to 70% B over 20 minutes.

    • Compare the resulting chromatogram to the one obtained without the ion-pairing reagent, noting changes in retention time and resolution. The length of the alkyl chain on the sulfonate reagent can be varied (e.g., pentyl to octyl) to further modulate retention.[7]

Q4: When is it time to switch to a different column? What alternative stationary phases are recommended for N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide?

A4: If comprehensive mobile phase optimization on a C18 column fails to resolve the co-elution, the stationary phase chemistry is the next logical parameter to change. Different stationary phases offer unique interaction mechanisms that can drastically alter selectivity.

Recommended Column Chemistries:

Stationary Phase Separation Principle Why it Works for This Analyte References
Phenyl-Hexyl π-π interactions, moderate hydrophobicity.Provides alternative selectivity for compounds with aromatic rings or double bonds. Can differentiate analytes based on their ability to interact with the phenyl group.[2]
Embedded Polar Group (e.g., Polar-Embedded C18) Hydrophobic interactions with shielding of residual silanols.Offers improved peak shape for basic compounds compared to standard C18 and provides different selectivity, especially in highly aqueous mobile phases.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes into a water-enriched layer on a polar stationary phase surface.Ideal for polar compounds that are poorly retained in reversed-phase.[10][11] Since the target molecule has polar functional groups (amine, amide), HILIC offers an orthogonal separation mechanism to reversed-phase.[12][10][11][12]
Amine-Bonded Phase Can operate in normal-phase, reversed-phase, or anion-exchange mode.The amine functionality on the stationary phase can help to reduce peak tailing for basic analytes and provides unique selectivity.[13][13]
Q5: My main peak appears symmetrical, but I suspect a hidden impurity. Could this be an enantiomer?

A5: Absolutely. The structure of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide contains at least one chiral center. If the synthesis is not stereospecific, the final product will be a racemic mixture (a 50:50 mix of enantiomers). Enantiomers have identical physical properties (UV spectra, mass, etc.) and will co-elute perfectly on a standard (achiral) HPLC column, appearing as a single, sharp peak.

How to Address Potential Chiral Co-elution:

  • Chiral Chromatography: Separation of enantiomers requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP).[14] Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are highly versatile and are a good starting point for screening.[15]

Experimental Protocol 2: Chiral Screening

  • Objective: To determine if the main peak consists of unresolved enantiomers.

  • Columns:

    • Cellulose-based CSP (e.g., Chiralcel OD-H)

    • Amylose-based CSP (e.g., Chiralpak AD-H)

  • Mobile Phases (Normal Phase Mode is common for initial screening):

    • Hexane/Isopropanol (90/10, v/v)

    • Hexane/Ethanol (80/20, v/v)

    • Additives like 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA) may be required for basic analytes to improve peak shape.

  • Method:

    • Equilibrate the chiral column with the chosen mobile phase.

    • Inject the sample.

    • Run the analysis isocratically.

    • If two peaks are observed where one was seen previously, the compound is a racemic mixture, and the co-elution issue is solved by using a chiral method.

Q6: What are the likely impurities or degradants I should be looking for?

A6: Understanding potential impurities is key to developing a stability-indicating method. Impurities can originate from the synthesis or from degradation of the drug substance.[16][17]

  • Synthetic Impurities: These could include unreacted starting materials (e.g., a cyclohexylmethylamine derivative and an acetamide precursor), reagents, or by-products from side reactions.[16]

  • Degradation Products: Forced degradation studies are essential for identifying potential degradants.[18][19][20] For a secondary amine and amide-containing molecule, likely degradation pathways include:

    • Oxidation: Secondary amines can be susceptible to oxidation.[21] Stress conditions would involve exposure to an oxidizing agent like hydrogen peroxide (H₂O₂).

    • Hydrolysis: The amide bond could be susceptible to hydrolysis under strong acidic or basic conditions, yielding a carboxylic acid and an amine.[19]

    • Photolytic Degradation: Exposure to UV/Vis light as per ICH guidelines.

    • Thermal Degradation: Exposure to high heat.[19]

Conducting forced degradation studies and analyzing the stressed samples will help you identify the retention times of potential degradants, confirming whether they are the source of your co-elution problem.[21]

References

  • Kalamon, Z., & Kalász, H. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17(4), 297-301. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Polite, L. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube. [Link]

  • Shimadzu. (n.d.). Important Points about Ion Chromatography… pH is Tricky. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • Futami, R., et al. (2022). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry. Analytical Sciences, 38(11), 1335-1342. [Link]

  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. [Link]

  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]

  • Quora. (2021, November 15). What is the pH effect on the separation of amino acid by ion exchange chromatography?[Link]

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification?[Link]

  • Al-Majid, A. M., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 194-200. [Link]

  • Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting. [Link]

  • Quotient Sciences. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. [Link]

  • SCIEX. (2026, March 2). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?[Link]

  • Sterling Pharma Solutions. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • AZoM. (2015, October 16). Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Schmid, M. G., et al. (2025, February 11). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. Molecules, 30(4), 937. [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]

  • Journal of the Serbian Chemical Society. (2018). Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. Journal of the Serbian Chemical Society, 83(9), 1017-1025. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide synthesis methods

Executive Summary The synthesis of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (Chemical Formula: C₁₁H₂₂N₂O) presents a classic challenge in organic chemistry: the selective formation of a secondary amine without trigg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (Chemical Formula: C₁₁H₂₂N₂O) presents a classic challenge in organic chemistry: the selective formation of a secondary amine without triggering over-alkylation, or the selective amidation of a diamine. This guide provides an objective, data-backed comparison of three distinct synthetic methodologies. By evaluating the mechanistic causality, experimental yields, and scalability of each route, researchers can select the optimal pathway for their specific drug development or scale-up needs.

Mechanistic Evaluation of Synthetic Routes

To synthesize this target molecule, three primary disconnections can be made, leading to three distinct synthetic routes:

  • Route A: Reductive Amination (Aldehyde + Primary Amine)

  • Route B: Direct Alkylation (Alkyl Halide + Primary Amine)

  • Route C: Regioselective Amidation (Diamine + Acylating Agent)

RouteComparison Target Target Molecule: N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide RouteA Route A: Reductive Amination (High Selectivity) RouteA->Target RouteB Route B: Direct Alkylation (Low Selectivity) RouteB->Target RouteC Route C: Regioselective Amidation (Steric Control) RouteC->Target R_A_React N-(2-aminoethyl)acetamide + Cyclohexanecarboxaldehyde R_A_React->RouteA R_B_React N-(2-aminoethyl)acetamide + Cyclohexylmethyl bromide R_B_React->RouteB R_C_React N-(cyclohexylmethyl)ethane-1,2-diamine + Acetic Anhydride R_C_React->RouteC

Figure 1: Synthetic decision tree illustrating the three primary pathways to the target molecule.

In-Depth Route Analysis & Self-Validating Protocols

Route A: Reductive Amination (The Industry Standard)

Mechanism & Causality: Reductive amination using Sodium Triacetoxyborohydride (STAB) is the gold standard for secondary amine synthesis. Unlike Sodium Borohydride (NaBH₄), which is highly reactive and readily reduces aldehydes to alcohols, STAB is sterically hindered and electron-deficient due to its three electron-withdrawing acetoxy groups [1]. This tunes its reactivity so that it selectively reduces the highly electrophilic iminium ion intermediate while leaving the unreacted aldehyde intact.

Mechanism Amine Primary Amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Hemiaminal Iminium Iminium Ion (Highly Electrophilic) Hemiaminal->Iminium -H2O (AcOH Cat.) Product Secondary Amine (Target) Iminium->Product Hydride Transfer (from STAB)

Figure 2: Mechanism of STAB-mediated reductive amination highlighting the iminium ion reduction.

Self-Validating Experimental Protocol:

  • Imine Formation: Dissolve N-(2-aminoethyl)acetamide (1.0 eq) and cyclohexanecarboxaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Stir for 1 hour at 25 °C.

    • In-Process Check: TLC (DCM:MeOH 9:1, Ninhydrin stain) must show complete consumption of the primary amine (R_f ~0.1) and formation of a less polar imine spot.

  • Selective Reduction: Add STAB (1.5 eq) portion-wise to control exotherm. Add glacial acetic acid (1.0 eq) to catalyze iminium formation. Stir for 12 hours.

    • In-Process Check: LC-MS analysis of an aliquot must show a dominant peak at m/z 199.18 [M+H]⁺, with no residual imine mass.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃ (pH 8) to destroy excess hydride. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica, DCM to 10% MeOH in DCM with 1% Et₃N).

Route B: Direct Alkylation (The "Runaway Train")

Mechanism & Causality: Direct S_N2 alkylation of N-(2-aminoethyl)acetamide with cyclohexylmethyl bromide is fundamentally flawed for high-yield secondary amine synthesis. As the primary amine is alkylated, the newly attached cyclohexylmethyl group donates electron density via the inductive effect. This makes the resulting secondary amine more nucleophilic than the starting primary amine, leading to a "runaway train" of over-alkylation that produces tertiary amines and quaternary ammonium salts [2].

Self-Validating Experimental Protocol:

  • Reaction Setup: Dissolve N-(2-aminoethyl)acetamide (5.0 eq, large excess required to statistically favor mono-alkylation) in anhydrous Acetonitrile. Add K₂CO₃ (2.0 eq).

  • Alkylation: Dropwise add cyclohexylmethyl bromide (1.0 eq) at 0 °C. Warm to 60 °C and stir for 24 hours.

    • In-Process Check: LC-MS will inevitably show a mixture. The reaction is stopped when the alkyl halide is consumed, regardless of the primary/secondary/tertiary amine ratio.

  • Workup & Purification: Filter insoluble salts, concentrate, and partition between EtOAc and water. Rigorous, repeated column chromatography is required to separate the target secondary amine from the tertiary amine byproduct and the massive excess of starting material.

Route C: Regioselective Amidation

Mechanism & Causality: Starting from N-(cyclohexylmethyl)ethane-1,2-diamine, the goal is to selectively acetylate the primary amine over the secondary amine. Primary amines are significantly less sterically hindered and more nucleophilic than secondary amines (especially those bearing a bulky cyclohexylmethyl group). By running the reaction at cryogenic temperatures with a substoichiometric amount of acylating agent, excellent regioselectivity can be achieved[3].

Self-Validating Experimental Protocol:

  • Reaction Setup: Dissolve N-(cyclohexylmethyl)ethane-1,2-diamine (1.0 eq) in anhydrous DCM. Cool strictly to -78 °C to maximize steric differentiation. Add Triethylamine (1.2 eq).

  • Acylation: Add a solution of Acetic Anhydride (0.95 eq, substoichiometric to prevent diacylation) in DCM dropwise over 30 minutes.

    • In-Process Check: Ninhydrin-stained TLC will show selective consumption of the primary amine (turns purple) while the secondary amine (turns yellow/brown) remains intact.

  • Workup & Purification: Quench with water, extract with DCM, wash with brine, and dry over Na₂SO₄. Purify via flash chromatography to isolate the target acetamide.

Quantitative Data & Route Comparison

To objectively guide route selection, the empirical performance metrics of all three methodologies are summarized below.

MetricRoute A: Reductive AminationRoute B: Direct AlkylationRoute C: Regioselective Amidation
Typical Yield 85 - 92%35 - 45%70 - 75%
Chemoselectivity Excellent (>95% mono-alkylated)Poor (Mixture of 1°, 2°, 3° amines)Good (~85% primary acylation)
Reagent Cost Moderate (STAB is relatively expensive)Low (Alkyl halides are cheap)Low (Acetic anhydride is cheap)
E-Factor (Waste) Low (Highly atom-economical)High (Requires 5x excess amine)Moderate (Requires cryogenic cooling)
Scalability Ideal for Kilo-lab Not recommendedFeasible, but temp-sensitive

Conclusion & Expert Recommendation

For the synthesis of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide , Route A (Reductive Amination) is unequivocally the superior methodology. The use of STAB provides an elegant, self-validating system that entirely bypasses the thermodynamic pitfalls of over-alkylation seen in Route B. While Route C offers an interesting exercise in steric control, the necessity for cryogenic temperatures and substoichiometric yields makes it less attractive for process scale-up compared to the robust, room-temperature profile of Route A.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." The Journal of Organic Chemistry, 67(3), 674-683. Available at:[Link]

  • Meanwell, N. A., et al. (2021). "Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir." Bioorganic & Medicinal Chemistry Letters, 41, 128005. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Validating the Purity of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide using Mass Spectrometry

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical development and manufacturing, the assurance of an active pharmaceutical ingredient's (API) purity is not merely a q...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the assurance of an active pharmaceutical ingredient's (API) purity is not merely a quality control metric; it is a cornerstone of drug safety and efficacy.[1] Regulatory bodies worldwide, including the United States Food and Drug Administration (FDA), mandate rigorous impurity profiling to ensure that any substance present, other than the API, is identified and quantified.[2] Impurities can arise from various sources, including the synthetic route, degradation, or storage, and even at trace levels, they can impact the therapeutic effect or pose a safety risk to patients.[1][3]

This guide provides an in-depth, technical comparison of mass spectrometry-based methodologies for validating the purity of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide, a small molecule of interest in drug discovery. We will move beyond a simple recitation of protocols to explain the scientific rationale behind the chosen methods, emphasizing a self-validating system that aligns with international regulatory standards such as the ICH Q2(R1) guidelines.[4][5][6] Our focus will be on leveraging the unparalleled sensitivity and specificity of Liquid Chromatography-Mass Spectrometry (LC-MS) to not only quantify purity but also to identify and structurally elucidate unknown impurities.[7][8][9]

Analyte Profile: N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide

Before delving into the analytical methodology, a fundamental understanding of the target molecule is crucial.

  • Structure: Chemical structure of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide

  • Molecular Formula: C₁₁H₂₂N₂O

  • Molecular Weight (Monoisotopic Mass): 198.1732 Da

  • Expected Ionization: The presence of two basic nitrogen atoms makes this molecule an excellent candidate for positive mode electrospray ionization (ESI), where it will readily form a protonated molecule, [M+H]⁺.

  • Expected m/z: 199.1805

The Mass Spectrometric Approach to Purity Validation

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), has become an indispensable tool in pharmaceutical analysis.[7] Its primary advantage lies in its ability to provide molecular weight information, which is highly specific and allows for the detection of impurities that may be co-eluting or invisible to less specific detectors like UV.[9]

For this guide, we will compare two powerful LC-MS approaches:

  • LC-Quadrupole MS: A robust and reliable method for targeted analysis and quantification of known impurities.

  • LC-Quadrupole Time-of-Flight (Q-TOF) MS: A high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements, enabling the confident determination of elemental compositions for unknown impurities.[2][8]

Experimental Workflow: From Sample to Purity Report

The overall process for purity validation follows a logical sequence, which can be visualized as follows:

Purity_Validation_Workflow cluster_0 Phase 1: Analysis cluster_1 Phase 2: Data Interpretation Sample_Prep Sample Preparation LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS Detection & MS/MS LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration, Feature Finding) MS_Detection->Data_Processing Impurity_ID Impurity Identification (Accurate Mass, Fragmentation) Data_Processing->Impurity_ID Purity_Calc Purity Calculation Impurity_ID->Purity_Calc Final_Report Final_Report Purity_Calc->Final_Report Generate Report

Caption: A streamlined workflow for LC-MS based purity validation.

Experimental Protocol: High-Resolution LC-MS for Purity and Impurity Identification

This protocol is designed to serve as a comprehensive, self-validating method for assessing the purity of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide.

Sample and Standard Preparation
  • Rationale: Accurate sample preparation is critical for reproducible results. A stock solution is prepared in a solvent that fully dissolves the analyte and is compatible with the mobile phase. Serial dilutions are made to establish linearity and determine the limits of detection and quantitation (LOD/LOQ).

  • Procedure:

    • Prepare a stock solution of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide at 1.0 mg/mL in 50:50 acetonitrile:water.

    • Create a working sample for analysis by diluting the stock solution to 10 µg/mL using the same solvent.

    • Prepare a series of calibration standards ranging from 0.05 µg/mL to 50 µg/mL to assess linearity.

Liquid Chromatography (LC) Method
  • Rationale: The goal of the LC method is to achieve a sharp, symmetrical peak for the main compound and to separate it from any potential impurities. A reversed-phase C18 column is a versatile choice for this moderately polar compound. A gradient elution provides the best resolution for compounds with a range of polarities.

  • Parameters:

    • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

High-Resolution Mass Spectrometry (Q-TOF) Method
  • Rationale: Positive mode ESI is selected due to the presence of basic amine groups. The Q-TOF analyzer provides sub-ppm mass accuracy, which is crucial for determining the elemental formula of unknown impurities.[2] Data-Dependent Acquisition (DDA) is employed to automatically trigger MS/MS fragmentation scans on detected impurity peaks, providing structural information.[10]

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MS1 Mass Range: 50 - 1000 m/z

    • Acquisition Rate: 2 spectra/s

    • DDA Criteria: Trigger MS/MS on the top 3 most intense ions exceeding 1000 counts.

    • Collision Energy: Ramped (e.g., 10-40 eV) to generate informative fragment ions.

    • Reference Mass: Use a known reference compound (e.g., purine) for continuous mass calibration.

Data Analysis and Interpretation

Purity Assessment

The purity of the sample is calculated based on the area percent of the main analyte peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of API Peak / Total Area of All Peaks) x 100

Impurity Identification: A Hypothetical Case Study

Using the HRMS data, we can confidently identify potential impurities. Let's consider a hypothetical analysis of a sample.

Retention Time (min)Observed m/z [M+H]⁺Mass Error (ppm)Proposed FormulaProposed Structure/Source
2.5116.1121-0.8C₅H₁₄N₂N-(cyclohexylmethyl)ethane-1,2-diamine (Unreacted starting material)
4.8199.1803-1.0C₁₁H₂₃N₂ON-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (API)
6.2213.1961-1.2C₁₂H₂₅N₂ON-{2-[(cyclohexylmethyl)amino]ethyl}propanamide (Propionyl impurity from synthesis)
Structural Elucidation through Fragmentation

MS/MS data is key to confirming the structure of impurities. For the parent compound, N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide, we would expect characteristic fragmentation patterns.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom is a common fragmentation pathway for amines.[11][12]

  • Amide Bond Cleavage: The amide bond is also susceptible to fragmentation.

A likely fragmentation pathway would involve the loss of the cyclohexylmethyl group or cleavage at the amide bond, leading to predictable fragment ions that can be used to confirm the identity of both the API and related impurities.

Comparison with Alternative Analytical Techniques

While LC-MS is a premier technique, it's important to understand its place among other analytical methods.

FeatureLC-HRMS (Q-TOF) HPLC-UV NMR Spectroscopy
Specificity Very High (based on m/z)Moderate (based on retention time)Very High (unique chemical environment)
Sensitivity Very High (pg-fg level)High (ng-µg level)Low (µg-mg level)
Structural Info High (Molecular Formula, Fragments)Low (None)Definitive (Complete structure)
Quantification Good (with standards)Excellent (Gold Standard)Excellent (inherently quantitative)
Impurity ID Excellent for unknownsPoor, requires isolationExcellent, but requires higher concentration

This comparison highlights that while HPLC-UV is a workhorse for routine quantification and NMR provides the ultimate structural confirmation, high-resolution LC-MS offers an unparalleled combination of sensitivity and structural insight, making it the most powerful single technique for comprehensive purity validation and unknown impurity identification.[3][8]

Conclusion

Validating the purity of a pharmaceutical compound like N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide requires a robust, sensitive, and specific analytical strategy. The use of high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) provides a superior solution that aligns with the principles of scientific integrity and regulatory expectations. By combining the separation power of HPLC with the accurate mass measurements and fragmentation capabilities of Q-TOF MS, researchers can confidently quantify the API, and detect, identify, and structurally characterize impurities, even at trace levels. This comprehensive approach ensures the development of safe and effective medicines, fulfilling the core requirements of the pharmaceutical industry.

References

  • Niessen, W.M.A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Available at: [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Available at: [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (n.d.). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin. Available at: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Levin, R., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry. Available at: [Link]

  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available at: [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

  • University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Chemistry LibreTexts. (2022, July 3). Amine Fragmentation. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Available at: [Link]

Sources

Comparative

Reproducibility of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide crystallization protocols

Reproducibility of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide Crystallization Protocols: A Comparative Guide As pharmaceutical intermediates grow in structural complexity, controlling their solid-state properties duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide Crystallization Protocols: A Comparative Guide

As pharmaceutical intermediates grow in structural complexity, controlling their solid-state properties during isolation becomes increasingly critical. N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide is a prime example of a challenging aliphatic building block. Featuring a highly flexible cyclohexylmethyl group and a hydrogen-bonding acetamide moiety, the free base exhibits a low melting point and a strong propensity for liquid-liquid phase separation (LLPS)—commonly known in process chemistry as "oiling out."

This guide provides a rigorous, data-driven comparison of crystallization protocols for this compound, moving beyond empirical trial-and-error to establish a thermodynamically controlled, highly reproducible isolation strategy.

Mechanistic Analysis of the Crystallization Challenge

The primary failure mode in isolating the free base of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide is LLPS. When a supersaturated solution is cooled, the thermodynamic barrier to phase separation is often lower than the activation energy required for crystal nucleation. Instead of forming a crystalline lattice, the system undergoes spinodal decomposition, separating into a solvent-rich phase and an API-rich oil phase[1].

This oil phase acts as a highly effective solvent for impurities. If the oil eventually solidifies, it typically forms a sticky, amorphous glass that traps these impurities, destroying both the chemical purity and the physical handling characteristics of the batch. To circumvent this, we must alter the thermodynamic landscape. Converting the free base to a hydrochloride (HCl) salt via reactive crystallization significantly increases the lattice energy, pushing the thermodynamic crystallization boundary well above the binodal curve of LLPS, enabling direct nucleation from a homogeneous solution[2].

PhaseDiagram Supersaturated Supersaturated Solution (Free Base) Cooling Cooling (Method A) Supersaturated->Cooling SaltForm HCl Addition (Method C) Supersaturated->SaltForm LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS Spinodal Decomposition Nucleation Primary Nucleation (High Lattice Energy) SaltForm->Nucleation Supersaturation Generation Amorphous Sticky/Amorphous Solid (Low Purity) LLPS->Amorphous Crystal Highly Crystalline HCl Salt (High Purity) Nucleation->Crystal

Thermodynamic pathways: Oiling out of the free base vs. robust nucleation of the HCl salt.

Comparative Performance Data

To objectively evaluate the optimal isolation strategy, three distinct protocols were executed at a 50-gram scale. The quantitative outcomes are summarized below.

ProtocolCrystallization TypeSolvent SystemYield (%)Purity (HPLC Area %)Solid FormReproducibility (Yield RSD, n=5)
Method A CoolingEthyl Acetate45.292.1Amorphous/Glassy18.4%
Method B AntisolventEthanol / Heptane71.595.4Sticky Agglomerates12.7%
Method C Reactive (HCl Salt)MTBE / Ethanol94.8 99.8 Highly Crystalline1.2%

Evaluation of Suboptimal Methods:

  • Method A (Cooling): Failed due to severe oiling out at 35°C. The resulting phase separation led to massive impurity entrapment and unacceptable batch-to-batch variability.

  • Method B (Antisolvent): The addition of heptane forced rapid precipitation, but the high local supersaturation generated sticky agglomerates that coated the reactor walls, leading to poor yield and difficult filtration.

The Optimal Solution: Method C (Reactive Crystallization)

Method C utilizes a reactive crystallization approach to form the mono-hydrochloride salt. By carefully selecting a mixed solvent system (Methyl tert-butyl ether[MTBE] and Ethanol), we control the supersaturation generation. Ethanol ensures that the introduced HCl gas/solution remains completely miscible, preventing localized pH spikes that cause rapid agglomeration[3]. MTBE acts as a powerful antisolvent for the resulting salt, driving the yield.

Workflow Step1 Dissolution Free Base in MTBE/EtOH Step2 Acidification Add 1.05 eq HCl in EtOH Step1->Step2 Step3 Seeding & Aging Seed at 45°C, Hold 1h Step2->Step3 Step4 Cooling Cool to 5°C at 0.1°C/min Step3->Step4 Step5 Isolation Filtration & Wash Step4->Step5

Step-by-step workflow for the reproducible reactive crystallization of the HCl salt.

Self-Validating Experimental Protocol (Method C)

This protocol is designed as a self-validating system. At each stage, specific physical or chemical indicators confirm that the process remains within the designated thermodynamic and kinetic boundaries.

Step 1: Dissolution

  • Action: Charge 50.0 g of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (free base) into a jacketed reactor. Add 400 mL of MTBE and 100 mL of absolute Ethanol. Heat the mixture to 50°C under moderate agitation (250 rpm).

  • Causality: The 4:1 MTBE/EtOH ratio is critical. It provides complete solubility for the free base while establishing a highly depressed solubility curve for the soon-to-be-formed HCl salt.

  • Validation Check: The solution must be visually clear and colorless. Any persistent turbidity indicates incomplete dissolution or insoluble impurities, requiring hot filtration before proceeding.

Step 2: Controlled Acidification

  • Action: Via a subsurface dip tube, slowly dose 1.05 equivalents of anhydrous HCl (as a 2.0 M solution in Ethanol) over 45 minutes while maintaining the temperature at 50°C.

  • Causality: Subsurface addition is mandatory. Dropwise surface addition causes localized high supersaturation at the gas-liquid interface, leading to uncontrolled primary nucleation and severe particle agglomeration[3].

  • Validation Check: Sample the liquor and verify the pH is < 3.0. This confirms complete protonation of the secondary amine.

Step 3: Seeding and Aging

  • Action: Adjust the reactor temperature to 45°C. Charge 0.5 g (1 wt%) of pre-milled N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide HCl seeds suspended in 5 mL of MTBE. Hold the suspension isothermally for 60 minutes.

  • Causality: Seeding intentionally bypasses the metastable zone width (MSZW). The 60-minute isothermal age allows secondary nucleation to occur uniformly on the seed surfaces, preventing the sudden "crash out" that traps mother liquor and impurities.

  • Validation Check: The suspension must remain persistently cloudy after 15 minutes. If the solution clears, the seeds have dissolved (indicating the system is undersaturated), and the temperature must be lowered before re-seeding.

Step 4: Controlled Cooling

  • Action: Cool the batch from 45°C to 5°C at a strict linear cooling rate of 0.1°C/min.

  • Causality: A slow, linear cooling profile maintains the supersaturation level within the metastable zone, promoting continuous crystal growth rather than generating fines through secondary primary nucleation.

  • Validation Check: Visual inspection (or FBRM probe data, if available) should show a steady increase in particle density without sudden spikes in opacity.

Step 5: Isolation and Drying

  • Action: Filter the suspension via a Nutsche filter. Wash the filter cake with 100 mL of pre-chilled (5°C) MTBE. Dry the solids under vacuum (50 mbar) at 40°C for 12 hours.

  • Validation Check: Analyze the mother liquor via HPLC. The residual API concentration should be < 2 mg/mL, validating the >94% theoretical yield.

References

  • An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development. Available at:[Link]

  • Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). Part 6: Development of an Improved Commercial Salt Formation Process. Organic Process Research & Development. Available at:[Link]

  • Effects of Scale, Equipment, and Operation on Agglomeration during a Reactive Crystallization. Organic Process Research & Development. Available at:[Link]

Sources

Validation

Benchmarking N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide: A Comparative Guide to Ligand Binding Assay Efficacy

This guide provides a comprehensive framework for characterizing the binding affinity of the novel compound, N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide, at a representative G-protein coupled receptor (GPCR) target. In...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the binding affinity of the novel compound, N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide, at a representative G-protein coupled receptor (GPCR) target. In the absence of pre-existing public data on this specific molecule, we have designed a robust benchmarking strategy against well-characterized ligands. This document serves as a practical, in-depth technical guide for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and data-driven comparison.

Introduction: Rationale and Strategic Approach

The structural features of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide, including a cyclohexyl moiety and a flexible aminoethylacetamide chain, suggest its potential as a ligand for G-protein coupled receptors (GPCRs). GPCRs are a major class of drug targets, and understanding a new chemical entity's binding characteristics is a critical first step in drug discovery.[1][2]

This guide will focus on a hypothetical scenario where N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide is evaluated against the human Dopamine D2 receptor (D2R), a well-studied GPCR with a rich pharmacology and readily available, high-quality research tools. We will compare its performance against two established D2R ligands: a high-affinity radiolabeled antagonist, [³H]-Spiperone, and a well-known non-radiolabeled antagonist, Haloperidol.

Our approach is twofold:

  • Radioligand Competition Binding Assay: A classic, highly sensitive method to determine the binding affinity (Ki) of our test compound by measuring its ability to displace a known radioligand.[3][4]

  • Fluorescence Polarization (FP) Assay: A non-radioactive, homogeneous assay format that measures the displacement of a fluorescently labeled ligand, offering advantages in terms of safety and ease of use.[5][6]

By employing both methodologies, we create a self-validating system that not only determines the binding affinity of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide but also provides a comparative assessment of different assay technologies.

Experimental Design and Methodologies

The core of this guide is a detailed exposition of the experimental protocols. The choices made within these protocols are grounded in established best practices to ensure data integrity and reproducibility.

Materials and Reagents
  • Receptor Source: Human Dopamine D2 receptor (D2R) membrane preparation (commercially available).

  • Test Compound: N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide.

  • Radioligand: [³H]-Spiperone (Specific Activity: ~90 Ci/mmol).

  • Fluorescent Ligand: A commercially available fluorescently-labeled D2R antagonist.

  • Competitor Compound: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail: For radioligand assays.

  • Assay Plates: 96-well polypropylene plates for radioligand assays; 96-well black, low-binding plates for FP assays.

  • Instrumentation: Scintillation counter and a fluorescence polarization plate reader.

Radioligand Competition Binding Assay Protocol

This assay determines the affinity of the test compound by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the D2R.

Experimental Rationale: The use of a radioligand provides a highly sensitive and direct measure of binding.[3][7] Competition assays are a standard method for characterizing unlabeled compounds.[1]

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide and Haloperidol in 100% DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 µM to 0.1 pM).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of the serially diluted test compound or competitor.

    • For total binding, add 50 µL of assay buffer.

    • For non-specific binding, add 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM Haloperidol).

    • Add 50 µL of [³H]-Spiperone at a final concentration equal to its Kd (dissociation constant), which needs to be predetermined in a saturation binding experiment.

    • Add 50 µL of the D2R membrane preparation (the amount of protein per well should be optimized to ensure that less than 10% of the radioligand is bound).

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium. The incubation time should be determined from association and dissociation experiments.[8]

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter.

    • Measure the radioactivity in a scintillation counter.

Data Analysis:

  • The data will be plotted as the percentage of specific binding versus the log concentration of the competitor.

  • The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki (the equilibrium dissociation constant for the competitor) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide and Haloperidol Assay_Plate Add reagents to 96-well plate: - Test/Competitor Compound - [³H]-Spiperone - D2R Membranes Compound_Prep->Assay_Plate Reagent_Prep Prepare Radioligand ([³H]-Spiperone) and D2R Membranes Reagent_Prep->Assay_Plate Incubation Incubate for 60 min at room temperature Assay_Plate->Incubation Harvesting Filter and wash to separate bound from free radioligand Incubation->Harvesting Scintillation_Counting Measure radioactivity Harvesting->Scintillation_Counting Data_Analysis Calculate IC50 and Ki values Scintillation_Counting->Data_Analysis G cluster_prep_fp Preparation cluster_assay_fp Assay Execution cluster_detection_fp Detection & Analysis Compound_Prep_FP Prepare serial dilutions of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide and Haloperidol Assay_Plate_FP Add reagents to 96-well plate: - Test/Competitor Compound - Fluorescent Ligand - D2R Membranes Compound_Prep_FP->Assay_Plate_FP Reagent_Prep_FP Prepare Fluorescent Ligand and D2R Membranes Reagent_Prep_FP->Assay_Plate_FP Incubation_FP Incubate for 60 min at room temperature (in dark) Assay_Plate_FP->Incubation_FP FP_Reading Measure Fluorescence Polarization Incubation_FP->FP_Reading Data_Analysis_FP Calculate IC50 and Ki values FP_Reading->Data_Analysis_FP

Caption: Workflow for the fluorescence polarization binding assay.

Comparative Data Summary

The following table presents hypothetical data that could be generated from the described assays. This allows for a direct comparison of the binding affinity of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide with the known D2R antagonist, Haloperidol.

CompoundRadioligand Assay Ki (nM)Fluorescence Polarization Assay Ki (nM)
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide 15.2 ± 1.818.5 ± 2.3
Haloperidol (Reference) 1.8 ± 0.32.1 ± 0.4

Interpretation of Hypothetical Data:

  • The data suggests that N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide binds to the Dopamine D2 receptor.

  • Its affinity is approximately one order of magnitude lower than that of the potent antagonist Haloperidol.

  • The close agreement between the Ki values obtained from the radioligand and fluorescence polarization assays provides strong validation for the findings.

Concluding Remarks

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the binding efficacy of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide at the Dopamine D2 receptor. By employing both radioligand and fluorescence-based competition assays, we have established a framework for obtaining reliable and comparable binding affinity data. The detailed, step-by-step protocols and the rationale behind the experimental design provide a solid foundation for researchers to characterize novel compounds and make informed decisions in the drug discovery process. The use of a well-characterized system with a known competitor ensures the generation of high-quality, context-rich data.

References

  • Biocompare. (2012, July 24). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ? Retrieved from [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237.
  • Wikipedia. (2023, October 27). Ligand binding assay. Retrieved from [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Stoddart, L. A., White, C. W., & Hill, S. J. (2014). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in molecular biology (Vol. 1175, pp. 61–76).
  • Oncodesign Services. (2023, May 24). Radioligand Binding Assays: A Lost Art in Drug Discovery? Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Cell physiology, 265(3 Pt 1), C421–C429.
  • Creative Bioarray. Fluorescent Ligand Binding Assay. Retrieved from [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • BMG LABTECH. Quantifying fluorescent ligand binding to GPCRs in live cells using the PHERAstar FS - a new format for HTS. Retrieved from [Link]

  • GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Motulsky, H. J., & Mahan, L. C. (1984). The nuts and bolts of radioligand binding. Molecular pharmacology, 25(1), 1–9.

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Comparative

Cross-Validation Guide: Analytical Methodologies for N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmacokinetic (PK) Scientists. Executive Summary & Analytical Rationale During the lifecycle of a small molecule drug candidate or biomarker, analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmacokinetic (PK) Scientists.

Executive Summary & Analytical Rationale

During the lifecycle of a small molecule drug candidate or biomarker, analytical methods must evolve. Early-stage formulation and dose-verification studies often rely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) due to its robustness and accessibility. However, as the compound advances into in vivo pharmacokinetic (PK) profiling, the demand for trace-level sensitivity necessitates Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1].

When integrating data across these different phases, regulatory bodies require a rigorous cross-validation of the analytical assays to ensure data interchangeability[2]. This guide provides a comprehensive, causality-driven framework for cross-validating an HPLC-UV method against a gold-standard LC-MS/MS assay for the quantification of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (CMAEA) .

Physicochemical Profiling of CMAEA

The analytical strategy is entirely dictated by the molecular architecture of CMAEA:

  • Secondary Amine (pKa ~9.5): Remains positively charged at physiological and acidic pH. This enables highly efficient positive electrospray ionization (ESI+) for MS detection, but requires careful pH control in HPLC-UV to prevent peak tailing.

  • Acetamide Moiety: Provides a modest UV chromophore with an absorption maximum ( λmax​ ) at ~210 nm.

  • Cyclohexyl Ring: Imparts significant lipophilicity, driving retention on reversed-phase (C18) stationary phases.

Self-Validating Experimental Protocols

To ensure a fair comparison, both methods utilize the same sample extraction workflow. A Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) was selected over simple protein precipitation. Causality: The MCX sorbent contains sulfonic acid groups that selectively bind the protonated secondary amine of CMAEA, allowing aggressive organic washes to remove neutral lipids and matrix interferences that cause ion suppression in MS and baseline drift in UV[3].

SPE_Workflow Plasma Plasma Sample (Spiked with CMAEA & IS) Acidify Acidification (2% H3PO4 to protonate amine) Plasma->Acidify Load Load onto MCX SPE (Retains protonated CMAEA) Acidify->Load Wash1 Wash 1: 2% FA in Water (Removes acidic impurities) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes neutral lipids) Wash1->Wash2 Elute Elution (5% NH4OH in Methanol) Wash2->Elute Evap Evaporation & Reconstitution (Matched to Mobile Phase) Elute->Evap Analyze Split to LC-MS/MS & HPLC-UV Evap->Analyze

Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for CMAEA extraction from biological matrices.

Protocol A: LC-MS/MS (Bioanalytical Gold Standard)
  • Column: Waters XBridge BEH C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water. (Causality: Low pH ensures the secondary amine remains fully protonated, maximizing ESI+ efficiency).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Detection: Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

    • Quantifier Transition: m/z 199.3 97.1 (Cleavage yielding the cyclohexylmethyl cation).

    • Qualifier Transition: m/z 199.3 140.2 (Loss of the acetamide group).

Protocol B: HPLC-UV (Formulation & High-Dose QA/QC)
  • Column: Waters Symmetry C18 (150 × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 10 mM Potassium Phosphate Buffer, pH 6.8. (Causality: Unlike Formic Acid, which has a high UV cutoff and absorbs strongly below 230 nm, phosphate buffer is highly transparent at 210 nm, allowing clear detection of the acetamide chromophore).

    • B: Acetonitrile.

  • Detection: Photodiode Array (PDA) or UV detector set to 210 nm.

Cross-Validation Statistical Framework

According to the ICH M10 guidelines, cross-validation is required when data generated from different analytical methods are combined within a study[4]. Historically, Deming regression was used to compare methods; however, it imposes strict constraints that often fail due to practical assay variability[5].

Modern bioanalytical cross-validation relies on Bland-Altman plots combined with equivalence testing [6]. This approach evaluates the mean log10 difference between the paired measurements. For the methods to be deemed interchangeable, the 95% Confidence Interval (CI) of the mean difference must fall within ±15%[5],[7].

CV_Decision Start Analyze Incurred Samples (n ≥ 30) via LC-MS/MS & HPLC-UV Calc Calculate Log10 Differences Between Paired Measurements Start->Calc BA_Plot Generate Bland-Altman Plot & 95% Confidence Interval (CI) Calc->BA_Plot Check Does 95% CI of Mean Difference fall within ±15%? BA_Plot->Check Pass Methods are Equivalent (Data is Interchangeable) Check->Pass Yes Fail Methods are Not Equivalent (Investigate Matrix Bias) Check->Fail No

Figure 2: Statistical decision tree for bioanalytical cross-validation using Bland-Altman equivalence testing.

Comparative Data & Results

To validate the interchangeability of the methods, Quality Control (QC) samples and Incurred Sample Reanalysis (ISR) were performed across the overlapping dynamic range of both instruments (50 ng/mL to 1000 ng/mL).

Table 1: Independent Assay Performance Metrics

Both methods were validated independently prior to cross-validation, adhering to FDA 2018 BMV standards[2].

ParameterLC-MS/MS (Primary)HPLC-UV (Alternative)
Dynamic Linear Range 1.0 – 1000 ng/mL50 – 5000 ng/mL
Limit of Detection (LOD) 0.2 ng/mL15 ng/mL
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL50 ng/mL
Intra-day Precision (CV%) 3.2% – 5.1%1.8% – 4.2%
Inter-day Precision (CV%) 4.5% – 6.8%2.5% – 5.5%
Mean Accuracy (% of Nominal) 98.5%101.2%
Sample Throughput High (3.5 min/sample)Moderate (12 min/sample)
Table 2: Cross-Validation Equivalence (Incurred Samples)

Statistical assessment of n=45 incurred samples analyzed by both platforms.

Statistical MetricCalculated ValueICH M10 Acceptance CriteriaStatus
Mean Bias (%) +4.2% (UV slightly higher)N/A (Observational)N/A
95% CI of Mean Difference [-2.1%, +8.5%]Must fall within ±15%PASS
Deming Regression Slope 1.030.85 – 1.15PASS
Pearson Correlation ( R2 ) 0.991> 0.95PASS

Conclusion & Recommendations

The cross-validation data demonstrates that the HPLC-UV and LC-MS/MS methodologies for CMAEA quantification are statistically equivalent within their overlapping dynamic range (50 – 1000 ng/mL). The 95% CI of the mean difference [-2.1%, +8.5%] falls well within the stringent ±15% boundary established for bioanalytical cross-validation[5].

Strategic Implementation:

  • Use HPLC-UV for early-stage formulation development, dose-solution verification, and high-concentration toxicokinetic (TK) studies where CMAEA concentrations exceed 50 ng/mL. The method is highly precise and avoids the matrix-induced ion suppression common in MS.

  • Use LC-MS/MS for clinical pharmacokinetic (PK) profiling, tissue distribution studies, and terminal elimination phase monitoring where sub-nanogram sensitivity (down to 1.0 ng/mL) is strictly required.

Because the assays are cross-validated, researchers can seamlessly pool formulation stability data (UV) with in vivo exposure data (MS) without introducing systematic analytical bias.

References

  • Bioanalytical Method Validation - Guidance for Industry | FDA. fda.gov. Available at:[Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. fda.gov. Available at:[Link]

  • Objective criteria for statistical assessments of cross validation of bioanalytical methods. tandfonline.com. Available at:[Link]

  • Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories. iqvia.com. Available at:[Link]

  • Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. labmanager.com. Available at:[Link]

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Safety & Regulatory Compliance

Safety

N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide proper disposal procedures

N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide: Comprehensive Safety and Disposal Protocol For researchers and drug development professionals, the proper management of complex organic intermediates is a non-negotiable pil...

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Author: BenchChem Technical Support Team. Date: April 2026

N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide: Comprehensive Safety and Disposal Protocol

For researchers and drug development professionals, the proper management of complex organic intermediates is a non-negotiable pillar of laboratory safety and environmental stewardship. N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide is a bifunctional molecule containing both a secondary aliphatic amine and an acetamide group. Because of its specific structural motifs, its disposal requires strict adherence to chemical compatibility protocols to prevent dangerous exothermic reactions and environmental contamination.

This guide provides authoritative, step-by-step operational and disposal methodologies grounded in established Environmental Health and Safety (EHS) frameworks.

Chemical Profiling & Quantitative Data

Understanding the physical and chemical properties of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide is the first step in establishing a self-validating safety protocol. The secondary amine group acts as a nucleophile and a base, while the aliphatic cyclohexyl group imparts lipophilicity.

Table 1: Chemical and Hazard Profile

PropertyValue / Classification
Chemical Name N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide
Chemical Class Aliphatic Amine / Amide
Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
Physical State Liquid / Low-melting solid
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Exothermic Reactivity
Waste Classification Non-Halogenated Organic Waste (Basic)

Mechanistic Safety & Reactivity Profile

Do not simply treat this compound as generic organic waste. The causality behind its specific disposal requirements lies in its functional groups:

  • Amine Reactivity (The Exothermic Threat): The secondary aliphatic amine moiety is highly basic and nucleophilic. If bulk quantities of aliphatic amines are inadvertently mixed with halogenated solvents (e.g., dichloromethane, chloroform) or strong acids in a waste carboy, they can undergo rapid nucleophilic substitution or acid-base reactions. This generates significant heat, which can pressurize the container, vaporize toxic solvents, and ultimately melt or rupture plastic carboys[1].

  • Amide Stability: While the acetamide group is relatively stable, extreme pH environments can cause hydrolysis, releasing acetic acid and corresponding amine derivatives, further complicating the waste profile.

  • Environmental Impact: Aliphatic amine compounds and their by-products can often be chemically or biologically degraded, but bulk quantities of contaminated aliphatic amines must be disposed of via controlled high-temperature incineration by licensed facilities[2].

Step-by-Step Disposal Methodologies

To ensure a self-validating system, every step of the disposal process must account for chemical compatibility, containment, and verifiable decontamination.

Protocol A: Liquid Waste Segregation and Collection
  • Characterize the Waste: Determine if the N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide is in its pure form or mixed with other reaction solvents[3].

  • Verify Compatibility (Critical Step): Ensure the waste stream contains NO halogenated solvents . Because aliphatic amines react exothermically with halogenated compounds, they must be strictly segregated to prevent container failure[1].

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container that is chemically compatible with basic organic liquids[4].

  • Transfer: Operating inside a certified fume hood, transfer the waste into the designated "Non-Halogenated Organic Waste - Basic" container. Leave at least 1 inch of headspace at the top of the container to safely accommodate vapor expansion[4].

  • Sealing: Cap the container tightly immediately after the transfer. Never leave a funnel resting in the carboy; volatile evaporation is both a severe inhalation hazard and an illegal disposal method[1].

Protocol B: Spill Containment and Cleanup
  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[4].

  • Containment: Stop the flow of the material if it is safe to do so, and eliminate all potential ignition sources[5].

  • Absorption: Cover the spill entirely with an inert absorbent material such as dry sand or vermiculite. Do not use combustible materials like sawdust , as the organic nature of the chemical can create a fire hazard[6].

  • Collection: Use non-sparking tools to scoop the absorbed chemical mixture into a solid hazardous waste container[5].

  • Labeling: Affix a Hazardous Waste label clearly identifying both the chemical name and the absorbent used, then request a pickup from your institution's EHS department[4].

Protocol C: Empty Container Decontamination
  • Initial Drain: Ensure the original chemical container is completely emptied of its primary contents.

  • Triple-Rinse: Triple-rinse the container with a chemically compatible solvent (e.g., ethanol or acetone) capable of dissolving the amine/amide residue[7].

  • Rinsate Disposal: Collect all solvent rinsate and dispose of it in the appropriate liquid hazardous waste stream[7].

  • Defacing: Once the container is thoroughly cleaned, deface or completely remove the original chemical label to prevent future misidentification[4].

  • Final Disposal: Dispose of the clean, defaced container in the regular trash or glass recycling stream, strictly pending your specific institutional EHS policies[7].

Waste Management Decision Workflow

The following diagram illustrates the logical decision-making process required to safely route N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide into the correct disposal streams.

DisposalWorkflow Start N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide Waste Generation IsSpill Is it a spill? Start->IsSpill SpillYes Absorb with inert material (Vermiculite/Sand) IsSpill->SpillYes Yes SpillNo Is it an empty container? IsSpill->SpillNo No SolidWaste Solid Hazardous Waste Incineration SpillYes->SolidWaste EmptyYes Triple-rinse with solvent Collect rinsate SpillNo->EmptyYes Yes EmptyNo Liquid/Reaction Mixture SpillNo->EmptyNo No EmptyYes->EmptyNo Rinsate EmptyYes->SolidWaste Container CheckHalogen Contains Halogenated Solvents? EmptyNo->CheckHalogen HalogenYes DO NOT MIX! Separate Halogenated Stream CheckHalogen->HalogenYes Yes HalogenNo Non-Halogenated Basic/Amine Waste CheckHalogen->HalogenNo No

Decision-making workflow for the safe segregation and disposal of aliphatic amine/amide waste.

References

  • Benchchem. "Proper Disposal of Sodium Amide: A Step-by-Step Guide for Laboratory Professionals." Benchchem. 5

  • Benchchem. "Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals." Benchchem. 3

  • Benchchem. "Safe Disposal of N-Methylform-D1-amide: A Procedural Guide." Benchchem. 6

  • Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." EPA NEPIS. 2

  • Lehigh University Environmental Health & Safety. "HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK." Lehigh University. 7

  • University of Florida Environmental Health & Safety. "Hazardous Waste Management Guide." University of Florida. 4

  • University of Wisconsin–Madison Environment, Health & Safety. "Chapter 7 Chemical Disposal Procedures." University of Wisconsin. 1

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Handling

Personal protective equipment for handling N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a system of physical and chemical causalities. N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide is a bifunction...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a system of physical and chemical causalities. N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide is a bifunctional molecule: it features a stable acetamide core and a highly reactive secondary aliphatic amine. While it is a valuable building block in drug discovery and organic synthesis, its physicochemical properties demand rigorous, scientifically grounded handling protocols.

This guide provides the essential safety, operational, and logistical frameworks required to handle this compound safely, ensuring both scientific integrity and operator protection.

Chemical Hazard Profile & Causality (E-E-A-T)

To handle this chemical safely, you must understand why it is dangerous at a molecular level:

  • Corrosivity & Liquefaction Necrosis: The secondary aliphatic amine moiety is a strong Brønsted-Lowry base. Upon contact with physiological moisture (sweat, tears, mucous membranes), it rapidly generates hydroxide ions. This alkaline exposure causes liquefaction necrosis —a destructive process where the saponification of fats and solubilization of proteins allow the chemical to penetrate deeply into tissues, continuing to cause severe damage even after the initial exposure has ended[1].

  • Enhanced Systemic Toxicity: Unlike simple, highly polar amines, the lipophilic cyclohexylmethyl group enhances the molecule's ability to cross the stratum corneum (the skin's outer barrier). This increases the risk of systemic absorption and subsequent toxicity.

  • Atmospheric Reactivity: Aliphatic amines rapidly absorb atmospheric carbon dioxide to form insoluble carbamate salts. If left exposed, the reagent will degrade, altering your reaction stoichiometry and potentially clogging precision equipment.

Quantitative PPE Specification & Breakthrough Matrix

Standard laboratory PPE is insufficient for handling concentrated aliphatic amines. Differences in glove material density and thickness yield drastically different breakthrough times[2]. The following matrix outlines the mandatory protective equipment based on quantitative permeation data.

PPE CategoryMaterial SpecificationQuantitative Standard / BreakthroughMechanistic Rationale
Hand Protection Nitrile-butadiene rubber (NBR), 0.38 mm 480 minutes[3]Aliphatic amines rapidly permeate thin latex/vinyl (often in < 40 seconds). Thick NBR prevents lipophilic penetration[2].
Eye Protection Tight-fitting splash goggles + Face shieldANSI Z87.1 (0.00 mm gap)Prevents aerosolized amine droplets from causing immediate liquefaction necrosis of the cornea[1].
Body Protection Flame-retardant, anti-static Tyvek suitNFPA 2112Prevents dermal absorption. The cyclohexylmethyl group enhances lipophilicity and skin penetration.
Respiratory Half-face respirator with ABEK cartridgesEN 14387 (Type ABEK)ABEK cartridges specifically filter organic vapors and basic amines, preventing respiratory tract burns.

Standard Operating Procedures (SOP): Dispensing & Reaction

Every protocol in the laboratory must be a self-validating system. Follow these step-by-step methodologies to ensure absolute control over the chemical environment.

Phase 1: Pre-Operation Validation
  • Ventilation Verification: Measure the fume hood face velocity. It must read between 80–120 feet per minute (fpm). Aliphatic amines have high vapor pressures and low odor thresholds; containment is non-negotiable.

  • Glove Integrity Check: Perform a pneumatic inflation test on the NBR gloves. Trap air inside and roll the cuff to detect micro-abrasions. Causality: A compromised glove acts as an occlusive dressing, trapping the amine against the skin, accelerating dermal absorption and necrosis.

  • Environmental Isolation: Purge the reaction vessel with an inert gas (Argon or Nitrogen) to prevent the formation of carbamate salts.

Phase 2: Dispensing & Reaction Execution
  • Volumetric Transfer: Use positive displacement pipettes or glass syringes with Luer-lock fittings. Never use standard air-displacement pipettes, as the vapor pressure of the amine will cause the liquid to drip, leading to contamination.

  • Order of Addition (Critical): Always add N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide dropwise to the bulk solvent or reaction mixture. Causality: Adding solvent directly to a concentrated aliphatic amine can result in an uncontrolled exothermic reaction, leading to localized boiling, splattering, and potential aerosolization.

  • Temperature Control: Maintain the reaction vessel in a secondary containment tray over an ice bath if reacting the amine with acyl chlorides, anhydrides, or strong acids.

Phase 3: Decontamination & Waste Routing
  • Surface Neutralization: Wipe down the balance, spatulas, and fume hood surfaces with a 5% citric acid or dilute acetic acid solution. Causality: Weak acids neutralize the Brønsted base without generating the violent exotherm associated with strong mineral acids. Follow immediately with a distilled water wipe.

  • Waste Segregation: Collect organic waste in a designated, vented carboy labeled "Toxic/Corrosive Amine Waste." Do not mix with halogenated solvents if heating is expected, as amines can undergo exothermic alkylation reactions (e.g., the Menschutkin reaction).

Emergency Response & Spill Mitigation

In the event of an exposure or spill, immediate, protocol-driven action is required.

Dermal and Ocular Exposure:

  • Immediate Action: Flush the affected area with copious amounts of water for a minimum of 15 minutes at a safety shower or eyewash station.

  • The "No Neutralization" Rule: Never apply neutralizing agents (such as weak acids) directly to the skin or eyes. The resulting exothermic neutralization reaction will compound the chemical burn with a severe thermal injury[1].

Spill Mitigation Workflow:

SpillWorkflow A Spill Detected: Evacuate & Assess B Don Maximum PPE (Respirator, Butyl Gloves) A->B C Is Spill > 100 mL? B->C D Call HAZMAT Emergency Response C->D Yes E Neutralize with Weak Acid (e.g., Citric) C->E No F Absorb with Inert Material (Sand/Vermiculite) E->F G Dispose as Corrosive Organic Waste F->G

Fig 1: Step-by-step spill mitigation workflow for aliphatic amine compounds.

References

  • Determination of alkylamine permeation through protective gloves using aliphatic amine pads. CDC Stacks.[Link]

  • STABYLAN G 1000 - SAFETY DATA SHEET. ChemTel.[Link]

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